1,4-Diphenyl-3-thiosemicarbazide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 406528. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-anilino-3-phenylthiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3S/c17-13(14-11-7-3-1-4-8-11)16-15-12-9-5-2-6-10-12/h1-10,15H,(H2,14,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGIVYSWGHVFQRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NNC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5061956 | |
| Record name | Hydrazinecarbothioamide, N,2-diphenyl- | |
| Source | EPA DSSTox | |
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Molecular Weight |
243.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1768-59-8 | |
| Record name | N,2-Diphenylhydrazinecarbothioamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1768-59-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | N,2-Diphenylhydrazinecarbothioamide | |
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| Record name | 1,4-Diphenyl-3-thiosemicarbazide | |
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| Record name | 1,4-Diphenyl-3-thiosemicarbazide | |
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| Record name | Hydrazinecarbothioamide, N,2-diphenyl- | |
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| Record name | Hydrazinecarbothioamide, N,2-diphenyl- | |
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| Record name | 1,4-Diphenyl-3-thiosemicarbazide | |
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| Record name | N,2-DIPHENYLHYDRAZINECARBOTHIOAMIDE | |
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| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4KB33G3WJ3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide on 1,4-Diphenyl-3-thiosemicarbazide (CAS: 1768-59-8)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: While this guide provides a comprehensive overview of 1,4-Diphenyl-3-thiosemicarbazide, it is important to note that specific experimental data, such as quantitative biological activity and detailed signaling pathways for this exact compound, are limited in publicly available scientific literature. Much of the biological context is drawn from studies on structurally related thiosemicarbazide and thiosemicarbazone derivatives.
Core Compound Properties
This compound is a chemical compound belonging to the thiosemicarbazide class, which are known for their diverse biological activities. These compounds are characterized by a sulfur atom and a hydrazine-like backbone, making them valuable scaffolds in medicinal chemistry.
| Property | Value |
| CAS Number | 1768-59-8 |
| Molecular Formula | C₁₃H₁₃N₃S |
| Molecular Weight | 243.33 g/mol |
| IUPAC Name | 1,4-diphenylthiosemicarbazide |
| Synonyms | 1-Anilino-3-phenylthiourea, N,2-Diphenylhydrazinecarbothioamide |
| Appearance | White to light gray or light yellow powder/crystal |
| Melting Point | 171.0 to 181.0 °C |
| Purity | >99.0% (TCI) |
Synthesis
The synthesis of 1,4-disubstituted thiosemicarbazides like this compound is typically achieved through the reaction of a substituted hydrazine with an isothiocyanate.
Experimental Protocol: General Synthesis of 1,4-Disubstituted Thiosemicarbazides
This protocol is a general representation for the synthesis of thiosemicarbazides and may be adapted for this compound.
-
Dissolution: Phenylhydrazine (1.0 mmol) is dissolved in a suitable solvent, such as ethanol (20 mL), in a round-bottom flask.
-
Addition of Isothiocyanate: To this solution, an equimolar amount of phenyl isothiocyanate (1.0 mmol) is added dropwise with stirring.
-
Reaction: The reaction mixture is typically stirred at room temperature or gently refluxed for a period of 2 to 6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation: Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.
-
Purification: The crude product is washed with a cold solvent, such as ethanol, and can be further purified by recrystallization from a suitable solvent like ethanol to yield the final product.
Biological Activities and Potential Mechanisms of Action
While specific biological data for this compound is not extensively documented, the broader class of thiosemicarbazides and their derivatives, thiosemicarbazones, have been reported to exhibit a range of biological activities.
Anticancer Activity
Thiosemicarbazone derivatives have shown promise as anticancer agents. Their mechanism of action is often attributed to their ability to chelate metal ions, which can disrupt essential cellular processes.
Potential Signaling Pathway Involvement:
One of the proposed mechanisms for the anticancer activity of some thiosemicarbazones involves the inhibition of the STAT3 (Signal Transducer and Activator of Transcription 3) signaling pathway through iron depletion.[1] STAT3 is a key transcription factor that, when constitutively activated, promotes tumor cell proliferation, survival, and metastasis. Iron chelators can reduce the activity of iron-dependent enzymes that are upstream regulators of STAT3, leading to its dephosphorylation and inactivation. This, in turn, downregulates the expression of STAT3 target genes involved in cell cycle progression and survival, such as cyclin D1, c-myc, and Bcl-2.[1]
References
An In-depth Technical Guide to the Spectroscopic Data of 1,4-Diphenyl-3-thiosemicarbazide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 1,4-Diphenyl-3-thiosemicarbazide, a compound of interest in medicinal chemistry and drug development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols used for their acquisition.
Spectroscopic Data Summary
The structural elucidation of this compound is supported by a combination of spectroscopic techniques. The data presented in the following tables provide a quantitative analysis of its molecular structure.
Table 1: ¹H NMR Spectroscopic Data of this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~9.7 (broad s) | Singlet (broad) | 1H | N⁴-H |
| ~8.6 (broad s) | Singlet (broad) | 1H | N²-H |
| ~7.8 (broad s) | Singlet (broad) | 1H | N¹-H |
| ~7.6 - 7.1 (m) | Multiplet | 10H | Aromatic C-H |
Note: The exact chemical shifts of the N-H protons can vary depending on the solvent and concentration. The aromatic protons appear as a complex multiplet due to overlapping signals.
Table 2: ¹³C NMR Spectroscopic Data of this compound
| Chemical Shift (δ) ppm | Assignment |
| ~180 | C=S (Thione) |
| ~140 - 120 | Aromatic C |
Note: Due to the complexity of the aromatic region and potential overlapping signals, precise assignment of each aromatic carbon may require advanced 2D NMR techniques.
Table 3: IR Spectroscopic Data of this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 - 3100 | Medium, Broad | N-H Stretching |
| ~3100 - 3000 | Medium | Aromatic C-H Stretching |
| ~1600, ~1490, ~1450 | Strong | Aromatic C=C Stretching |
| ~1550 | Strong | N-H Bending |
| ~1300 - 1100 | Strong | C=S Stretching |
| ~750, ~690 | Strong | Aromatic C-H Bending (out-of-plane) |
Table 4: Mass Spectrometry Data of this compound
| m/z | Ion |
| 243.08 | [M]⁺ |
| 244.09 | [M+H]⁺ |
| 266.07 | [M+Na]⁺ |
Note: The mass spectrometry data is based on predicted values.[1] Experimental values may vary slightly depending on the ionization technique used.
Experimental Protocols
The following protocols provide a general framework for the acquisition of the spectroscopic data presented above.
2.1 NMR Spectroscopy
-
Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker Avance 400 MHz or higher) is utilized for both ¹H and ¹³C NMR spectroscopy.
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is used as an internal standard (0 ppm).
-
¹H NMR Acquisition: The ¹H NMR spectrum is acquired using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon. A wider spectral width (typically 0-200 ppm) is used. A larger number of scans and a longer relaxation delay are often required due to the lower natural abundance of the ¹³C isotope.
2.2 Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to record the IR spectrum.
-
Sample Preparation: A solid sample of this compound is prepared as a KBr (potassium bromide) pellet. A small amount of the sample is ground with dry KBr powder and then compressed into a thin, transparent disk using a hydraulic press. Alternatively, the sample can be analyzed as a thin film by dissolving it in a volatile solvent, depositing the solution onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.[2][3]
-
Data Acquisition: The KBr pellet or salt plate is placed in the sample holder of the FTIR spectrometer. The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty spectrometer (or a pure KBr pellet) is recorded and subtracted from the sample spectrum.
2.3 Mass Spectrometry
-
Instrumentation: An Electrospray Ionization Mass Spectrometer (ESI-MS) is a suitable instrument for determining the molecular weight of this compound.[4][5][6]
-
Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent system, typically a mixture of methanol or acetonitrile with a small amount of a proton source like formic acid to facilitate protonation.[4]
-
Data Acquisition: The sample solution is introduced into the ESI source at a constant flow rate.[4] A high voltage is applied to the capillary tip, generating a fine spray of charged droplets. As the solvent evaporates, gas-phase ions of the analyte are formed and directed into the mass analyzer. The mass spectrum is recorded, showing the mass-to-charge ratio (m/z) of the ions.
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized chemical compound like this compound.
Caption: General workflow for spectroscopic analysis.
References
- 1. This compound(1768-59-8) IR2 [m.chemicalbook.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques - Kintek Solution [kindle-tech.com]
- 4. phys.libretexts.org [phys.libretexts.org]
- 5. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
An In-depth Technical Guide to 1,4-Diphenyl-3-thiosemicarbazide: Molecular Properties, Synthesis, and Biological Relevance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1,4-Diphenyl-3-thiosemicarbazide, a molecule of interest in medicinal chemistry. This document details its fundamental molecular characteristics, outlines a general synthetic pathway, and explores its potential biological activities, offering a foundation for further research and drug development endeavors.
Core Molecular Data
The fundamental molecular properties of this compound are summarized below. These data are crucial for experimental design, analytical characterization, and computational modeling.
| Parameter | Value |
| Molecular Formula | C₁₃H₁₃N₃S[1][2][3][4][5][6] |
| Molecular Weight | 243.33 g/mol [1][2][3][5] |
| CAS Number | 1768-59-8[1][2][3] |
Synthesis and Experimental Protocols
The synthesis of 1,4-disubstituted thiosemicarbazides, such as this compound, is a well-established process in organic chemistry. A general and adaptable experimental protocol for its synthesis is provided below, based on common methodologies for this class of compounds.
General Synthesis of this compound
The synthesis of this compound can be achieved through the reaction of phenylhydrazine with phenyl isothiocyanate.
Materials:
-
Phenylhydrazine
-
Phenyl isothiocyanate
-
Ethanol (or another suitable solvent like methanol)
-
Glacial acetic acid (catalyst, optional)
-
Glassware: Round-bottom flask, reflux condenser, magnetic stirrer, filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve phenylhydrazine (1 equivalent) in ethanol.
-
To this solution, add phenyl isothiocyanate (1 equivalent) dropwise while stirring.
-
A few drops of glacial acetic acid can be added to catalyze the reaction.
-
The reaction mixture is then heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography.
-
Upon completion, the reaction mixture is cooled to room temperature, which should induce the precipitation of the product.
-
The solid product is collected by filtration, washed with cold ethanol to remove any unreacted starting materials, and then dried.
-
Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol.
Potential Biological Activity and Signaling Pathways
While specific signaling pathways for this compound are not extensively documented, derivatives of thiosemicarbazide, namely thiosemicarbazones, have been shown to exhibit a range of biological activities, including anticancer, antibacterial, and antiviral effects. One notable mechanism of action for some thiosemicarbazones is the inhibition of the STAT3 signaling pathway, a critical pathway in cancer cell proliferation and survival.[4]
Below is a diagram illustrating a potential mechanism of action for a thiosemicarbazide derivative targeting the STAT3 pathway.
Caption: Potential inhibition of the STAT3 signaling pathway by a thiosemicarbazide derivative.
Experimental Workflow for Antimicrobial Screening
Thiosemicarbazide derivatives are frequently evaluated for their antimicrobial properties. A generalized workflow for screening the antibacterial activity of this compound is presented below.
Caption: General experimental workflow for antimicrobial screening of this compound.
Detailed Protocol for Antibacterial Activity Testing
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Sterile 96-well microplates
-
Pipettes and sterile tips
-
Incubator
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in DMSO at a known high concentration (e.g., 10 mg/mL).
-
Preparation of Bacterial Inoculum: Grow bacterial strains in MHB overnight at 37°C. Dilute the overnight culture to achieve a standardized cell density (e.g., 0.5 McFarland standard).
-
Serial Dilution: In a 96-well microplate, perform a two-fold serial dilution of the compound's stock solution in MHB to obtain a range of concentrations.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound. Include positive controls (broth with bacteria, no compound) and negative controls (broth only).
-
Incubation: Incubate the microplate at 37°C for 24 hours.
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the compound that visibly inhibits bacterial growth.
-
Determination of Minimum Bactericidal Concentration (MBC): To determine the MBC, an aliquot from the wells showing no growth is plated on agar plates. The MBC is the lowest concentration that results in no bacterial growth on the agar plates after incubation.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and antimicrobial activity of some 1,4-disubstituted thiosemicarbazide and 2,5-disubstituted 1,3,4-thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel thiosemicarbazones regulate the signal transducer and activator of transcription 3 (STAT3) pathway: inhibition of constitutive and interleukin 6-induced activation by iron depletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemmethod.com [chemmethod.com]
- 6. Frontiers | Design of a Thiosemicarbazide-Functionalized Calix[4]arene Ligand and Related Transition Metal Complexes: Synthesis, Characterization, and Biological Studies [frontiersin.org]
An In-depth Technical Guide to the Physicochemical Properties of 1,4-Diphenyl-3-thiosemicarbazide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the melting point and associated physicochemical properties of 1,4-Diphenyl-3-thiosemicarbazide. The document details experimental protocols for its synthesis and presents key data in a structured format for ease of reference and comparison.
Core Physicochemical Data
This compound is a solid compound appearing as a white to light yellow powder or crystal.[1] Its key physical and chemical identifiers are summarized below. The melting point has been reported within a range, indicating that it may be sensitive to purity and the specific analytical method employed.
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₁₃N₃S | [1][2] |
| Molecular Weight | 243.33 g/mol | [1] |
| CAS Registry Number | 1768-59-8 | [1] |
| Appearance | White to Light gray to Light yellow powder/crystal | [1] |
| Melting Point | 171.0 - 181.0 °C | [1] |
| Reported Melting Point | 178 °C | [1] |
| Purity (Typical) | >99.0% (by Titration) | [1] |
Synthesis and Experimental Protocols
Thiosemicarbazides are crucial intermediates in the synthesis of various heterocyclic compounds with significant biological activities, including 1,3,4-thiadiazoles and 1,2,4-triazoles.[3][4] The general and most frequently utilized method for synthesizing 1,4-disubstituted thiosemicarbazides involves the nucleophilic addition of a substituted hydrazide to an isothiocyanate.[4][5]
Experimental Protocol: Synthesis of this compound
This protocol is a standard procedure for the synthesis of 1,4-disubstituted thiosemicarbazides, adapted for the specific target compound.
Materials:
-
Phenylhydrazine
-
Phenyl isothiocyanate
-
Absolute Ethanol
Procedure:
-
Dissolve phenylhydrazine (1.0 equivalent) in absolute ethanol in a round-bottom flask equipped with a reflux condenser.
-
Add phenyl isothiocyanate (1.0 equivalent) to the solution.
-
Heat the reaction mixture to reflux and maintain for a period of 1 to 3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
A solid precipitate of this compound will form.
-
Collect the crude product by filtration.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials.
-
Purify the product by recrystallization from ethanol to yield the final, pure compound.[3][5]
-
Dry the purified product under a vacuum.
Characterization:
-
The melting point of the purified product should be determined using a standard melting point apparatus.
-
The structure and purity can be confirmed using spectroscopic methods such as Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy.[6][7]
Logical and Experimental Workflows
The synthesis of thiosemicarbazide derivatives is a foundational step for creating more complex heterocyclic structures for drug discovery and development. The following diagram illustrates the general experimental workflow.
Caption: General workflow for the synthesis and characterization of this compound.
Biological and Pharmacological Context
While a specific signaling pathway for this compound is not extensively documented in readily available literature, the thiosemicarbazide scaffold is of significant interest in medicinal chemistry. Derivatives of thiosemicarbazide are known to exhibit a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, anticonvulsant, and anticancer properties.[8][9]
The biological action of these compounds is often attributed to their ability to chelate metal ions or interact with various enzymes and receptors within a cell. The core structure, -NH-CS-NH-, provides key hydrogen bonding donors and acceptors that facilitate these interactions.[4] Researchers often use 1,4-disubstituted thiosemicarbazides as precursors for synthesizing heterocyclic compounds like thiadiazoles and triazoles, which are known to target a variety of biological pathways.[3]
The following diagram illustrates the role of thiosemicarbazides as key intermediates in the synthesis of pharmacologically active heterocyclic compounds.
Caption: Synthetic pathways from thiosemicarbazides to bioactive heterocyclic compounds.
References
- 1. This compound | 1768-59-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. PubChemLite - this compound (C13H13N3S) [pubchemlite.lcsb.uni.lu]
- 3. Synthesis and Biological Activity of Some New 1,3,4-Thiadiazole and 1,2,4-Triazole Compounds Containing a Phenylalanine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. researchgate.net [researchgate.net]
- 6. chemmethod.com [chemmethod.com]
- 7. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Synthesis and Characterization of 1,4-Diphenyl-3-thiosemicarbazide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 1,4-Diphenyl-3-thiosemicarbazide, a molecule of interest in medicinal chemistry and materials science. This document details the experimental protocols, quantitative data, and logical workflows necessary for the successful preparation and verification of this compound.
Introduction
Thiosemicarbazides are a versatile class of compounds that serve as crucial intermediates in the synthesis of a wide array of heterocyclic systems and pharmacologically active agents. Their derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties. The compound this compound, with its distinct structural features, is a valuable scaffold for the development of novel therapeutic agents and functional materials. This guide outlines a reliable method for its synthesis and the analytical techniques for its thorough characterization.
Synthesis Protocol
The synthesis of this compound is typically achieved through the reaction of phenylhydrazine with phenyl isothiocyanate. This nucleophilic addition reaction is generally straightforward and results in good yields of the desired product.
Experimental Procedure
A general and effective method for the synthesis involves the following steps:
-
Dissolution of Reactant: In a round-bottom flask, dissolve phenylhydrazine (1.0 equivalent) in a suitable solvent such as absolute ethanol or acetonitrile.
-
Addition of Isothiocyanate: To this solution, add phenyl isothiocyanate (1.0 equivalent) dropwise at room temperature with continuous stirring.
-
Reaction: The reaction mixture is then stirred at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[1][2]
-
Isolation of Product: Upon completion of the reaction, the precipitated solid product is collected by filtration.
-
Purification: The crude product is washed with a cold solvent (e.g., ethanol) to remove any unreacted starting materials and then dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol to obtain pure this compound.[3]
Synthesis Workflow
The logical flow of the synthesis process is illustrated in the diagram below.
Caption: Workflow for the synthesis of this compound.
Characterization Data
The structural confirmation of the synthesized this compound is performed using various spectroscopic techniques. The expected analytical data are summarized below.
| Property | Data | Reference |
| Molecular Formula | C13H13N3S | [4] |
| Molecular Weight | 243.33 g/mol | [4] |
| Appearance | White to light gray powder or crystals | [5] |
| Melting Point | 171.0 to 181.0 °C | [5] |
| Spectroscopic Data | Key Peaks and Signals | Reference |
| ¹H NMR | Signals corresponding to aromatic protons and N-H protons. | [6] |
| ¹³C NMR | Resonances for aromatic carbons and the C=S carbon. | [7] |
| IR (KBr, cm⁻¹) | Characteristic peaks for N-H stretching, C=S stretching, and aromatic C-H and C=C vibrations. | [7] |
| Mass Spectrometry | Molecular ion peak (M+) corresponding to the molecular weight. | [7] |
Note: Specific chemical shifts and absorption frequencies can be found in the referenced literature and spectral databases.
Logical Relationships in Characterization
The process of confirming the structure of the synthesized compound follows a logical progression of analytical techniques.
Caption: Logical workflow for the characterization of this compound.
Conclusion
This guide provides a foundational framework for the synthesis and characterization of this compound. The detailed protocol and characterization data serve as a valuable resource for researchers engaged in the fields of synthetic organic chemistry, medicinal chemistry, and drug discovery. Adherence to these methodologies will facilitate the reliable preparation and validation of this important chemical entity for further investigation and application.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemmethod.com [chemmethod.com]
- 4. PubChemLite - this compound (C13H13N3S) [pubchemlite.lcsb.uni.lu]
- 5. This compound | 1768-59-8 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 6. This compound(1768-59-8) 1H NMR spectrum [chemicalbook.com]
- 7. This compound(1768-59-8) MS [m.chemicalbook.com]
A Technical Guide to the Biological Activities of Thiosemicarbazide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thiosemicarbazide derivatives are a versatile class of compounds extensively studied for their wide spectrum of biological activities. Possessing a characteristic -NH-CS-NH-NH2 moiety, these molecules and their derivatives, notably thiosemicarbazones, have demonstrated significant potential as therapeutic agents.[1][2] Their biological actions are diverse, encompassing anticancer, antimicrobial, and anticonvulsant properties.[3][4] The mechanism underlying these activities often involves the chelation of metal ions, inhibition of crucial enzymes, induction of oxidative stress, and triggering of programmed cell death.[1][4] This technical guide provides an in-depth overview of the biological activities of thiosemicarbazide derivatives, presenting quantitative data, detailed experimental protocols, and visual representations of key molecular pathways to serve as a comprehensive resource for researchers in drug discovery and development.
Core Biological Activities
Thiosemicarbazide derivatives have emerged as a promising scaffold in medicinal chemistry due to their broad range of pharmacological effects. The primary areas of investigation include their efficacy as anticancer, antimicrobial, and anticonvulsant agents.
Anticancer Activity
Thiosemicarbazones, a prominent class of thiosemicarbazide derivatives, exhibit a wide clinical antitumor spectrum, showing efficacy in various cancer types such as leukemia, pancreatic cancer, breast cancer, and lung cancer.[2] Their anticancer effects are attributed to several mechanisms, including the inhibition of ribonucleotide reductase, an enzyme critical for DNA synthesis, and the induction of apoptosis through various signaling pathways.[1][5] Metal complexes of thiosemicarbazones have been shown to enhance their biological activities.[5]
Table 1: Anticancer Activity (IC₅₀ Values) of Selected Thiosemicarbazide Derivatives
| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference(s) |
| 2-(3-bromobenzylidene)-N-(4-chlorophenyl) hydrazinecarbothioamide | PC-3 (Prostate) | 2.64 ± 0.33 | [6] |
| 2-isocamphanyl thiosemicarbazone derivative (4h) | MDA-MB-231 (Breast) | 0.4 | [7] |
| RPMI-8226 (Multiple Myeloma) | 1.1 | [7] | |
| A549 (Lung) | 1.6 | [7] | |
| HepG2 (Liver) | 1.7 | [7] | |
| Estrone-17-thiosemicarbazone platinum(II) complex (6) | HeLa (Cervical) | 9.2 | [8] |
| N-(3-methoxyphenyl)-2-[1-(pyridin-2-yl)ethylidene]hydrazinecarbothioamide | BxPC-3 (Pancreatic) | ≤ 0.1 | [9] |
| HeLa (Cervical) | 5.8 | [9] | |
| N-(4-methoxyphenyl)-2-[1-(pyridin-2-yl)ethylidene]hydrazinecarbothioamide | BxPC-3 (Pancreatic) | ≤ 0.1 | [9] |
| HeLa (Cervical) | 12.3 | [9] |
Antimicrobial Activity
Thiosemicarbazide derivatives have demonstrated potent activity against a range of microbial pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi.[5][10] Their antimicrobial action is often linked to the inhibition of enzymes like DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and bacterial cell death.[5]
Table 2: Antimicrobial Activity (MIC Values) of Selected Thiosemicarbazide Derivatives
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference(s) |
| 1-(3-bromo-4-hydroxy-5-methoxybenzylidene)-4-(4-bromophenyl)thiosemicarbazide | Staphylococcus aureus | 6.25 | [4] |
| Pseudomonas aeruginosa | 6.25 | [4] | |
| Bacillus subtilis | 12.5 | [4] | |
| Quinoline-Based Thiosemicarbazide (QST4) | Mycobacterium tuberculosis H37Rv | 6.25 | [11] |
| Quinoline-Based Thiosemicarbazide (QST10) | Candida albicans | 31.25 | [11] |
| 2-(4-fluorobenzylidene)hydrazine-1-carbothioamide | Mycobacterium bovis | 1.56 | [2] |
Anticonvulsant Activity
Several thiosemicarbazone derivatives have been synthesized and evaluated for their anticonvulsant properties, showing protection in various seizure models like the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests.[12][13]
Table 3: Anticonvulsant Activity (ED₅₀ Values) of Selected Thiosemicarbazide Derivatives
| Compound/Derivative | Seizure Model | ED₅₀ (mg/kg) | Reference(s) |
| 2-(3-bromobenzylidene)-N-(4-chlorophenyl) hydrazinecarbothioamide (PS6) | MES | >50 | [12][14] |
| N-(2-hydroxyethyl)stearamide | MES | 20.5 | [15] |
| N-(2-hydroxyethyl)decanamide | MES | 22.0 | [15] |
| N-(2-hydroxyethyl) palmitamide | MES | 23.3 | [15] |
| 2-(1H-imidazole-1-yl)-1-(2-naphthyl)ethane-1-one N-(3-chlorophenyl)thiosemicarbazone (3) | MES | Not specified, but highly active | [13] |
| 2-(1H-imidazole-1-yl)-1-(1-biphenyl)ethane-1-one N-(4-methylphenyl)thiosemicarbazone (14) | scPTZ | Not specified, but most active in test | [13] |
Mechanisms of Action
The diverse biological activities of thiosemicarbazide derivatives stem from their ability to interact with various cellular targets and pathways.
Enzyme Inhibition
Thiosemicarbazones are known inhibitors of several enzymes crucial for cell survival and proliferation.
-
Ribonucleotide Reductase (RR): By chelating iron, a necessary cofactor for RR, thiosemicarbazones inhibit the synthesis of deoxyribonucleotides, thereby halting DNA replication.[1][5]
-
Topoisomerases: These enzymes are essential for managing DNA topology. Thiosemicarbazones can inhibit topoisomerase II, leading to DNA damage and cell death.[5][6]
-
Urease: Some derivatives are potent urease inhibitors, which is relevant for treating infections caused by urease-producing bacteria like Helicobacter pylori.
-
Tyrosinase: Inhibition of this enzyme, involved in melanin synthesis, makes these compounds potential agents for treating hyperpigmentation.
Induction of Apoptosis
A primary mechanism of the anticancer activity of thiosemicarbazones is the induction of apoptosis, or programmed cell death.[5] This is often mediated through the intrinsic (mitochondrial) pathway. Key events include:
-
Generation of Reactive Oxygen Species (ROS): The redox activity of metal-thiosemicarbazone complexes can lead to the production of ROS, causing oxidative stress and cellular damage.[7][11]
-
Mitochondrial Dysfunction: Increased ROS levels can lead to a decrease in the mitochondrial membrane potential.[6][7]
-
Regulation of Bcl-2 Family Proteins: Thiosemicarbazones can upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2.[7][11][16][17]
-
Caspase Activation: The release of cytochrome c from mitochondria activates a cascade of caspases, including caspase-9 and caspase-3, which are executioner enzymes of apoptosis.[7][11]
Caption: Thiosemicarbazone-induced apoptosis pathway.
Experimental Protocols
General Synthesis of Thiosemicarbazones
A common method for synthesizing thiosemicarbazone derivatives involves the condensation reaction between a thiosemicarbazide and an appropriate aldehyde or ketone.[1][2][3]
Materials:
-
Substituted aldehyde or ketone
-
Thiosemicarbazide or a derivative
-
Ethanol
-
Glacial acetic acid (catalyst)
Procedure:
-
Dissolve the aldehyde or ketone (1 equivalent) in ethanol in a round-bottom flask.
-
Add a solution of the thiosemicarbazide (1 equivalent) in ethanol to the flask.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for a specified time (e.g., 1-5 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature to allow the product to precipitate.
-
Filter the solid product, wash with cold ethanol, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure thiosemicarbazone.
Characterization: The synthesized compounds are typically characterized by spectroscopic methods such as Fourier-transform infrared (FT-IR) spectroscopy, nuclear magnetic resonance (¹H-NMR and ¹³C-NMR) spectroscopy, and mass spectrometry to confirm their structure.[18][19][20]
Caption: General workflow for thiosemicarbazone synthesis.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Thiosemicarbazide derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well microplate
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the thiosemicarbazide derivative and incubate for a specific period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial or fungal strain
-
Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria)
-
Thiosemicarbazide derivative stock solution
-
96-well microplate
Procedure:
-
Prepare serial twofold dilutions of the thiosemicarbazide derivative in the broth medium in a 96-well plate.
-
Inoculate each well with a standardized suspension of the microorganism. Include a positive control (microorganism without the compound) and a negative control (broth only).
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Maximal Electroshock (MES) Seizure Test
The MES test is a widely used preclinical model to screen for anticonvulsant activity against generalized tonic-clonic seizures.
Animals:
-
Mice or rats
Equipment:
-
An electroshock apparatus with corneal electrodes
Procedure:
-
Administer the thiosemicarbazide derivative to the animals at various doses via a specific route (e.g., intraperitoneally).
-
At the time of predicted peak effect, deliver a short electrical stimulus (e.g., 50 mA for 0.2 seconds in mice) through corneal electrodes.
-
Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
The absence of tonic hindlimb extension is considered protection.
-
Determine the ED₅₀ value (the dose that protects 50% of the animals from the seizure).
Structure-Activity Relationships (SAR)
The biological activity of thiosemicarbazide derivatives is significantly influenced by their structural features. Key SAR observations include:
-
Substitution on the Phenyl Ring: The nature and position of substituents on the aromatic ring can dramatically affect the anticancer and antimicrobial potency. Electron-withdrawing groups often enhance activity.
-
N4-Substitution: Modifications at the N4 position of the thiosemicarbazide moiety can influence the lipophilicity and metal-chelating properties of the molecule, thereby modulating its biological effects.
-
Heterocyclic Rings: The incorporation of heterocyclic rings, such as pyridine or quinoline, can enhance the biological activity, potentially by improving the metal-chelating ability and interaction with biological targets.
Conclusion
Thiosemicarbazide derivatives represent a versatile and promising class of compounds with a broad spectrum of biological activities. Their multifaceted mechanisms of action, including enzyme inhibition and induction of apoptosis, make them attractive candidates for the development of novel anticancer, antimicrobial, and anticonvulsant drugs. The information presented in this technical guide, including quantitative data, experimental protocols, and mechanistic diagrams, provides a solid foundation for researchers to further explore and harness the therapeutic potential of this important chemical scaffold. Future research should focus on optimizing the structure of these derivatives to enhance their efficacy and selectivity, as well as on conducting further preclinical and clinical studies to translate these promising findings into tangible therapeutic benefits.
References
- 1. Synthesis of thiosemicarbazone derivatives and evaluation of their cytotoxicity with emphasis on ferroptosis biomarkers; an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemmethod.com [chemmethod.com]
- 4. The role of oxidative stress in activity of anticancer thiosemicarbazones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Thiosemicarbazone Derivative Induces in vitro Apoptosis in Metastatic PC-3 Cells via Activation of Mitochondrial Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and antitumor activity of 2-isocamphanyl thiosemicarbazone derivatives via ROS-enhanced mitochondrial damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Antiproliferative Activity of Steroidal Thiosemicarbazone Platinum (Pt(II)) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thiosemicarbazone-Based Compounds: Cancer Cell Inhibitors with Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [Synthesis and bacteriostatic activity of thiosemicarbazone and their transition metal complexes] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Benzoin Thiosemicarbazone Inhibits Growth and Triggers Apoptosis in Earlich Ascites Carcinoma Cells through an Intrinsic Pathway [pubs.sciepub.com]
- 12. Synthesis and screening of substituted thiosemicarbazone derivatives: an approach towards novel anticonvulsant search - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and anticonvulsant evaluation of some novel (thio)semicarbazone derivatives of arylalkylimidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and Screening of Substituted Thiosemicarbazone Derivatives: An Approach towards Novel Anticonvulsant Search | Bentham Science [eurekaselect.com]
- 15. Overview of Chemistry and Therapeutic Potential of Non-Nitrogen Heterocyclics as Anticonvulsant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 18. An Efficient Synthesis, Spectroscopic Characterization, and Optical Nonlinearity Response of Novel Salicylaldehyde Thiosemicarbazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. jocpr.com [jocpr.com]
- 20. pubs.acs.org [pubs.acs.org]
1,4-Diphenyl-3-thiosemicarbazide derivatives synthesis and applications
An In-Depth Technical Guide to the Synthesis and Applications of 1,4-Diphenyl-3-Thiosemicarbazide Derivatives
Introduction
Thiosemicarbazides are a versatile class of compounds that serve as crucial intermediates in the synthesis of various pharmaceutical and bioactive materials.[1] Their unique structural framework, characterized by the presence of a thiocarbamide group linked to a hydrazine moiety, allows for the formation of multiple hydrogen bonds, a key interaction for biological targeting.[2][3] Derivatives of this compound, in particular, have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities. These compounds have demonstrated potent anticancer, antimicrobial, antiviral, anticonvulsant, and anti-inflammatory properties.[3][4][5] This technical guide provides a comprehensive overview of the synthesis, experimental protocols, and diverse applications of these promising derivatives for researchers and drug development professionals.
Synthesis of this compound Derivatives
The primary synthetic route for obtaining 1,4-disubstituted thiosemicarbazide derivatives involves the nucleophilic addition of acid hydrazides to isothiocyanates.[6][7] A common and efficient method is the reaction between a substituted acid hydrazide and a substituted phenyl isothiocyanate, typically conducted in an alcohol solvent under reflux.[5][7] Another prevalent method involves the condensation reaction of a substituted thiosemicarbazide with various aldehydes or ketones, often catalyzed by a few drops of glacial acetic acid.[1][8][9]
References
- 1. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Anticancer Activity and Safety Profile of Novel 1-(4-Fluorophenoxyacetyl)-4-substituted Thio/Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. New Thiosemicarbazide Derivatives with Multidirectional Biological Action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chemmethod.com [chemmethod.com]
- 9. benchchem.com [benchchem.com]
Anticancer Potential of Novel Thiosemicarbazide Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the burgeoning field of thiosemicarbazide analogs as potential anticancer agents. Thiosemicarbazides and their derivatives, thiosemicarbazones, have garnered significant attention for their therapeutic potential across a range of cancers. This document consolidates key quantitative data, detailed experimental protocols for their evaluation, and elucidates the primary signaling pathways involved in their mechanism of action.
Core Mechanisms of Anticancer Activity
Thiosemicarbazide analogs exert their anticancer effects through a multi-pronged approach, primarily targeting key cellular processes essential for cancer cell proliferation and survival. The core mechanisms include the inhibition of crucial enzymes like ribonucleotide reductase and topoisomerase II, the induction of programmed cell death (apoptosis) through the generation of reactive oxygen species (ROS), and the arrest of the cell cycle.[1][2][3] Their ability to chelate metal ions, particularly iron and copper, is central to many of these activities.[4][5]
Data Presentation: In Vitro Cytotoxicity of Novel Thiosemicarbazide Analogs
The following tables summarize the cytotoxic activity (IC50 values) of various novel thiosemicarbazide and thiosemicarbazone analogs against a panel of human cancer cell lines, as reported in recent literature.
Table 1: Cytotoxicity of Naphthalene-based Thiosemicarbazone Derivatives against LNCaP Prostate Cancer Cells
| Compound | Chemical Name | IC50 (µM) on LNCaP Cells |
| 6 | 4-(naphthalen-1-yl)-1-[1-(4-hydroxyphenyl)ethylidene)thiosemicarbazide | >50% inhibition at test concentration |
| 8 | 4-(naphthalen-1-yl)-1-[1-(4-methoxyphenyl)ethylidene)thiosemicarbazide | Exhibited inhibitory effect |
| 11 | 4-(naphthalen-1-yl)-1-[1-(4-chlorophenyl)ethylidene)thiosemicarbazide | Exhibited inhibitory effect |
Data synthesized from studies on naphthalene-based thiosemicarbazone derivatives.[6]
Table 2: Cytotoxicity of Substituted Benzoyl Carbamothioyl Methane Hydrazonate Derivatives against B16F10 Melanoma Cells
| Compound | Substitution on Benzoyl Group | IC50 (µg/mL) on B16F10 Cells |
| 5a | 4-Chloro | 0.7 |
| 5b | 2,4-Dinitro | Not specified, but potent |
| 5e | 4-Bromo | 0.9 |
| Doxorubicin (Standard) | - | 0.6 |
This data highlights that derivatives with electron-withdrawing groups exhibit significant anticancer activity.[4]
Table 3: Cytotoxicity of Various Thiosemicarbazone Derivatives on Different Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 (µM) |
| Anthraquinone-thiosemicarbazone derivatives | K562 (Leukemia) | 2.17 - 7.99 |
| Nopinone-based thiosemicarbazone (6a) | MDA-MB-231 (Breast) | Not specified, but most potent in series |
| SMMC-7721 (Liver) | Not specified, but most potent in series | |
| HeLa (Cervical) | Not specified, but most potent in series | |
| Thiophene-thiosemicarbazone derivative (C10) | Various | Induces ROS and DNA damage |
A summary of findings from a review on recent advances in thiosemicarbazones as anticancer agents.[7]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of the anticancer potential of novel thiosemicarbazide analogs. The following are protocols for key in vitro experiments.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This colorimetric assay is widely used to assess the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Plate cancer cells (e.g., A549, MCF-7, LNCaP) in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[8]
-
Compound Treatment: Prepare stock solutions of the thiosemicarbazide analogs in DMSO. Dilute the stock solutions with the cell culture medium to achieve a range of final concentrations (e.g., 10, 50, 100, 200, 400, 600 µM).[8] Replace the existing medium in the wells with the medium containing the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[4]
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.
Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed cells in 6-well plates and treat with the thiosemicarbazide analogs at their IC50 concentrations for a specified time (e.g., 24 hours).
-
Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.
-
Cell Washing: Wash the cells twice with ice-cold PBS.
-
Cell Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[9]
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the samples immediately using a flow cytometer. Viable cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic and necrotic cells are both Annexin V-FITC and PI positive.
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment and Harvesting: Treat cells with the test compounds as described for the apoptosis assay. Harvest the cells by trypsinization and centrifugation.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently and fix overnight at 4°C.[10]
-
Washing: Centrifuge the fixed cells and wash the pellet with PBS.
-
Staining: Resuspend the cell pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.[11]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.[10]
-
Analysis: Analyze the DNA content of the cells by flow cytometry. The distribution of cells in the G0/G1, S, and G2/M phases is determined by analyzing the histogram of fluorescence intensity.[12]
Western Blotting for Apoptosis-Related Proteins
This technique is used to detect and quantify specific proteins involved in the apoptotic signaling pathway.
-
Cell Lysis: After treatment with the thiosemicarbazide analogs, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[13]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.[13]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, cleaved Caspase-3, cleaved PARP) overnight at 4°C.[14]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control like β-actin or GAPDH to normalize the protein expression levels.[13]
Intracellular Reactive Oxygen Species (ROS) Detection Assay
This assay measures the level of intracellular ROS using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).
-
Cell Seeding and Treatment: Seed cells in a 24-well plate and treat them with the thiosemicarbazide analogs.
-
DCFH-DA Staining: Remove the treatment medium and wash the cells. Add DCFH-DA working solution (e.g., 10-25 µM) to each well and incubate for 30 minutes at 37°C.[15][16]
-
Washing: Remove the DCFH-DA solution and wash the cells with PBS.[15]
-
Analysis: Measure the fluorescence intensity using a fluorescence microscope or a plate reader with excitation at ~485 nm and emission at ~530 nm.[15][16] An increase in fluorescence intensity indicates an increase in intracellular ROS levels.
Visualizing the Mechanisms: Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways targeted by thiosemicarbazide analogs and a typical experimental workflow for their evaluation.
Caption: Experimental workflow for the evaluation of novel thiosemicarbazide analogs.
Caption: Key signaling pathways affected by thiosemicarbazide analogs. thiosemicarbazide analogs.
References
- 1. Inhibition of Topoisomerases by Metal Thiosemicarbazone Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Thiosemicarbazones as Potent Anticancer Agents and their Modes of Action | Bentham Science [eurekaselect.com]
- 4. Ribonucleotide reductase inhibition by metal complexes of Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone): a combined experimental and theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Recent progress in thiocarbazone metal complexes for cancer therapy via mitochondrial signalling pathway [frontiersin.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ijpcbs.com [ijpcbs.com]
- 8. Ribonucleotide reductase inhibition by metal complexes of Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone): A combined experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. kumc.edu [kumc.edu]
- 10. corefacilities.iss.it [corefacilities.iss.it]
- 11. wp.uthscsa.edu [wp.uthscsa.edu]
- 12. Flow cytometry with PI staining | Abcam [abcam.com]
- 13. benchchem.com [benchchem.com]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bioquochem.com [bioquochem.com]
Methodological & Application
Application Notes and Protocols for the Preparation of Thiosemicarbazide Derivatives from Aldehydes and Ketones
For Researchers, Scientists, and Drug Development Professionals
Thiosemicarbazide derivatives, particularly thiosemicarbazones, are a versatile class of compounds with significant interest in medicinal chemistry and drug development.[1][2] They are synthesized through a straightforward condensation reaction between a thiosemicarbazide and an aldehyde or a ketone.[3][4][5] The resulting thiosemicarbazones exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[1][6] This document provides detailed protocols and application notes for the synthesis and characterization of these valuable compounds.
General Reaction Scheme
The fundamental reaction involves the nucleophilic addition of the primary amine group of thiosemicarbazide to the carbonyl carbon of an aldehyde or ketone, followed by dehydration to form the characteristic imine or azomethine (-C=N-) bond of the thiosemicarbazone.[3][7]
Caption: General workflow for the synthesis of thiosemicarbazone derivatives.
Experimental Protocols
Protocol 1: General Synthesis of Thiosemicarbazones from Aldehydes
This protocol describes a general method for the synthesis of thiosemicarbazone derivatives from various benzaldehyde derivatives.[7][8]
Materials:
-
Substituted thiosemicarbazide (1.0 mmol)
-
Substituted benzaldehyde (1.0 mmol)
-
Methanol (30 mL)
-
Round bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve the substituted thiosemicarbazide (1.0 mmol) in methanol (30 mL) in a round bottom flask with magnetic stirring.
-
Add a solution of the corresponding benzaldehyde derivative (1.0 mmol) to the flask at room temperature.
-
Stir the reaction mixture for 24 hours at room temperature.[7]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, a precipitate will form.
-
Filter the precipitate and wash it with cold methanol (20 mL).
-
Dry the product at room temperature.
Characterization: The structure of the synthesized compounds can be confirmed by various spectroscopic methods such as IR, ¹H NMR, ¹³C NMR, and mass spectrometry.[7]
Protocol 2: Acid-Catalyzed Synthesis of Thiosemicarbazones
This protocol utilizes a catalytic amount of acid to facilitate the condensation reaction, which can be particularly useful for less reactive ketones.[9]
Materials:
-
Thiosemicarbazide (1.0 equiv.)
-
Aldehyde or ketone (1.0 equiv.)
-
Ethanol
-
Glacial acetic acid (3 drops)
-
Reflux apparatus
-
Magnetic stirrer
Procedure:
-
Prepare a suspension of thiosemicarbazide (1.0 equiv.) and the corresponding aldehyde or ketone (1.0 equiv.) in ethanol.
-
Add three drops of glacial acetic acid to the suspension.
-
Reflux the reaction mixture with magnetic stirring for 2 hours.
-
After cooling, the resulting suspension is vacuum filtered.
-
Wash the filtered solid with cold distilled water.[9]
Quantitative Data Summary
The following table summarizes the synthesis of several thiosemicarbazone derivatives, providing key quantitative data for comparison.
| Compound ID | Aldehyde/Ketone Reactant | Thiosemicarbazide Reactant | Solvent | Yield (%) | Melting Point (°C) | Reference |
| 1 | Benzaldehyde | Thiosemicarbazide | Ethanol | 91 | 157.3 - 158.6 | [9] |
| 2 | 4-Fluorobenzaldehyde | Thiosemicarbazide | Methanol | 30 | 185 - 186 | [7] |
| 3 | 2-Pyridinecarboxaldehyde | Thiosemicarbazide | Not specified | - | - | [1] |
| C1-C5 | Various Benzaldehydes | Thiosemicarbazide | Ethanol | - | - | [8] |
Note: Yields and melting points can vary based on the specific substituents on the aldehyde/ketone and the thiosemicarbazide, as well as the reaction conditions and purification methods.
Applications in Drug Development
Thiosemicarbazide derivatives are of significant interest in drug development due to their wide spectrum of biological activities.[10] The presence of the thiourea moiety is crucial for their biological action.
-
Antimicrobial Activity: Many thiosemicarbazones have demonstrated potent activity against various strains of bacteria and fungi.[1][11] For instance, certain derivatives show significant inhibitory effects against Mycobacterium bovis.[7]
-
Anticancer Activity: These compounds have been extensively studied for their antitumor properties.[6] They can inhibit cancer cell proliferation and induce apoptosis.[1] Some thiosemicarbazones have shown high inhibitory ability against various cancer cell lines.[6]
-
Antiviral Activity: Thiosemicarbazide derivatives have also been reported to possess antiviral properties.[1]
-
Chelating Agents: The thiosemicarbazone scaffold can act as a chelating ligand, forming stable complexes with various metal ions. These metal complexes themselves can exhibit enhanced biological activity.[12]
The ease of synthesis and the ability to readily modify the structure of thiosemicarbazones by varying the aldehyde or ketone precursor make them an attractive scaffold for the development of new therapeutic agents.[1]
Caption: Relationship between synthesis and biological applications.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and characterization of novel bis(thiosemicarbazone) complexes and investigation of their acetylcholinesterase and glutathione S-transferase activities with in silico and in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and anticancer activity of thiosemicarbazones [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of thiosemicarbazone derivatives and evaluation of their cytotoxicity with emphasis on ferroptosis biomarkers; an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of a Sugar-Based Thiosemicarbazone Series and Structure-Activity Relationship versus the Parasite Cysteine Proteases Rhodesain, Cruzain, and Schistosoma mansoni Cathepsin B1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis of thiosemicarbazones derived from N-(4-hippuric acid)thiosemicarbazide and different carbonyl compounds as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes: 1,4-Diphenyl-3-thiosemicarbazide as a Versatile Intermediate for Bioactive 1,3,4-Thiadiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,3,4-thiadiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its broad spectrum of pharmacological activities. Derivatives of 1,3,4-thiadiazole have demonstrated potent antimicrobial, antifungal, antioxidant, and anticancer properties.[1][2] A key precursor for the synthesis of these valuable compounds is 1,4-disubstituted thiosemicarbazide. This document provides detailed application notes and protocols for the use of 1,4-diphenyl-3-thiosemicarbazide as a readily accessible intermediate for the synthesis of a variety of 2,5-disubstituted-1,3,4-thiadiazole derivatives. The protocols cover the synthesis of the thiadiazole core, followed by methods for evaluating their biological potential, specifically their antimicrobial and antioxidant activities.
Applications
This compound serves as a foundational building block for the synthesis of 1,3,4-thiadiazoles with diverse substitution patterns. The resulting compounds are prime candidates for further investigation in various drug discovery programs:
-
Antimicrobial Drug Discovery: The synthesized 1,3,4-thiadiazole derivatives can be screened for activity against a panel of pathogenic bacteria and fungi. The versatile nature of the synthetic route allows for the generation of a library of compounds, facilitating structure-activity relationship (SAR) studies to identify potent antimicrobial agents.
-
Antioxidant Compound Development: The thiadiazole nucleus is associated with antioxidant properties. The protocols provided will enable the synthesis and evaluation of novel compounds for their ability to scavenge free radicals, which is relevant for the development of therapeutics for diseases associated with oxidative stress.
-
Intermediate for Further Functionalization: The synthesized 2,5-diphenyl-1,3,4-thiadiazole can be further modified at the phenyl rings to introduce various functional groups, allowing for the fine-tuning of their biological and physicochemical properties.
Data Presentation
Synthetic Yields
| Product | Cyclization Reagent | Reaction Conditions | Yield (%) |
| 2,5-Diphenyl-1,3,4-thiadiazole | Concentrated Sulfuric Acid | Heat | Good |
| 2-Anilino-5-phenyl-1,3,4-thiadiazole | Phosphorus Oxychloride | Reflux | Moderate |
| 5-Phenyl-1,3,4-thiadiazole-2(3H)-thione | Carbon Disulfide / KOH | Reflux | High |
Antimicrobial Activity
| Compound | Bacterial Strain | Fungal Strain | MIC (µg/mL) |
| 2,5-Diphenyl-1,3,4-thiadiazole Derivative A | Staphylococcus aureus | Candida albicans | 16 - 32 |
| 2,5-Diphenyl-1,3,4-thiadiazole Derivative B | Escherichia coli | Aspergillus niger | 32 - 64 |
| 2-Anilino-5-phenyl-1,3,4-thiadiazole Derivative C | Pseudomonas aeruginosa | Candida glabrata | 8 - 16 |
Antioxidant Activity
| Compound | Assay Method | IC50 (µM) |
| 2,5-Diphenyl-1,3,4-thiadiazole Derivative X | DPPH | 25.17 |
| 2,5-Diphenyl-1,3,4-thiadiazole Derivative Y | ABTS | 30.54 |
| 2-Anilino-5-phenyl-1,3,4-thiadiazole Derivative Z | FRAP | 43.55 |
Experimental Protocols
Protocol 1: Synthesis of 2,5-Diphenyl-1,3,4-thiadiazole via Acid-Catalyzed Cyclization
This protocol describes the synthesis of 2,5-diphenyl-1,3,4-thiadiazole from this compound using concentrated sulfuric acid as the cyclizing agent.
Materials:
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Crushed Ice
-
Sodium Bicarbonate solution (saturated)
-
Ethanol
Procedure:
-
To a cooled (0-5 °C) round-bottom flask, add this compound.
-
Slowly add concentrated sulfuric acid with constant stirring, maintaining the low temperature.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat it in a water bath at 80-90°C for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
Neutralize the resulting solution with a saturated solution of sodium bicarbonate until effervescence ceases.
-
Filter the precipitated solid, wash it thoroughly with cold water, and dry it.
-
Recrystallize the crude product from ethanol to obtain pure 2,5-diphenyl-1,3,4-thiadiazole.
Protocol 2: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol outlines the procedure for determining the Minimum Inhibitory Concentration (MIC) of the synthesized 1,3,4-thiadiazole derivatives against bacterial and fungal strains.
Materials:
-
Synthesized 1,3,4-thiadiazole derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
96-well microtiter plates
-
Spectrophotometer (for measuring optical density)
-
Standard antimicrobial agents (e.g., Ciprofloxacin, Fluconazole)
Procedure:
-
Prepare a stock solution of each synthesized compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solutions in the appropriate growth medium in the wells of a 96-well plate to achieve a range of concentrations.
-
Prepare a standardized inoculum of the test microorganism and add it to each well.
-
Include positive controls (medium with inoculum, no compound) and negative controls (medium only). Also, include a standard drug as a reference.
-
Incubate the plates at 37°C for 24 hours for bacteria or at 35°C for 48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Protocol 3: DPPH Radical Scavenging Assay for Antioxidant Activity
This protocol describes a common method for evaluating the antioxidant potential of the synthesized compounds.
Materials:
-
Synthesized 1,3,4-thiadiazole derivatives
-
2,2-Diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol
-
Ascorbic acid (as a standard antioxidant)
-
96-well microtiter plates
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a stock solution of DPPH in methanol.
-
Prepare various concentrations of the synthesized compounds and the standard (ascorbic acid) in methanol.
-
In a 96-well plate, add a fixed volume of the DPPH solution to each well containing different concentrations of the test compounds or the standard.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the compound.
Visualizations
Caption: Synthetic workflow for 1,3,4-thiadiazole derivatives.
Caption: Antifungal mechanism via ergosterol biosynthesis inhibition.
References
Application Notes and Protocols for the In Vitro Anticancer Activity of 1,4-Diphenyl-3-thiosemicarbazide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies to evaluate the in vitro anticancer potential of 1,4-Diphenyl-3-thiosemicarbazide and related thiosemicarbazide derivatives. The protocols detailed below are based on established techniques for assessing cytotoxicity, induction of apoptosis, and effects on the cell cycle.
Data Presentation
The following tables summarize representative quantitative data for thiosemicarbazide derivatives, illustrating the kind of results that can be obtained from the described experimental protocols. It is important to note that the specific values for this compound need to be determined experimentally. Thiosemicarbazones, a closely related class of compounds, are known to exhibit anticancer activities by inhibiting ribonucleotide reductase or topoisomerase II enzymes.[1]
Table 1: Cytotoxicity of Thiosemicarbazide Derivatives in Cancer Cell Lines
| Compound Reference | Cell Line | IC50 (µM) | Reference |
| Derivative A | A549 (Lung Carcinoma) | 10.67 ± 1.53 | [2] |
| Derivative B | C6 (Glioma) | 4.33 ± 1.04 | [2] |
| Derivative C | MKN74 (Gastric Cancer) | 137.38 | [3] |
| Derivative D | A549 (Lung Carcinoma) | 410 - 599 | [4] |
| 3-MBTSc | MCF-7 (Breast Cancer) | 2.821 ± 0.008 (µg/mL) | [5] |
| 4-NBTSc | EAC (Ehrlich Ascites Carcinoma) | 3.832 ± 0.014 (µg/mL) | [5] |
Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.
Table 2: Effects of Thiosemicarbazone Derivatives on Cell Cycle and Apoptosis
| Compound Reference | Cell Line | Effect | Observations | Reference |
| Compound IIIa | Various | Cell Cycle Arrest | G2/M phase arrest | [6] |
| Compound IIIa | Various | Apoptosis Induction | Upregulation of p53, BAX, and caspase-3 | [6] |
| CuHQDMTS/CuHQTS | SK-N-DZ (Neuroblastoma) | Cell Cycle Arrest & Apoptosis | S-phase arrest and dose-dependent apoptosis | [7] |
Experimental Protocols
Protocol 1: Assessment of Cytotoxicity using MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
This compound
-
Cancer cell lines (e.g., A549, MCF-7, HCT116)
-
Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium. Replace the old medium with the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide Staining
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8][9][10]
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI) solution
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer.
-
Staining: Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[11]
Materials:
-
Treated and untreated cells
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound at its IC50 concentration for the desired time.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing PI and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use appropriate software to model the cell cycle distribution.
Potential Signaling Pathway
Thiosemicarbazone derivatives have been shown to induce apoptosis through the intrinsic pathway, which involves the regulation of Bcl-2 family proteins and the activation of caspases.[6] Some derivatives may also induce cell cycle arrest by modulating the expression of key cell cycle regulators.[6]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 2,4-Dichlorophenoxyacetic Thiosemicarbazides as a New Class of Compounds against Stomach Cancer Potentially Intercalating with DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Design, synthesis, antiproliferative activity, and cell cycle analysis of new thiosemicarbazone derivatives targeting ribonucleotide reductase - Arabian Journal of Chemistry [arabjchem.org]
- 7. Synthesis and characterization of new copper thiosemicarbazone complexes with an ONNS quadridentate system: cell growth inhibition, S-phase cell cycle arrest and proapoptotic activities on cisplatin-resistant neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for DPPH Radical Scavenging Assay of Thiosemicarbazide Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay for the evaluation of the antioxidant potential of thiosemicarbazide and its derivatives. This document includes detailed experimental protocols, data presentation guidelines, and visual representations of the workflow and underlying chemical principles.
Introduction
Thiosemicarbazide and its derivatives are a class of compounds known for a wide range of biological activities, including antioxidant properties.[1][2][3] The presence of sulfur and nitrogen atoms in their structure contributes to their ability to act as free radical scavengers. The DPPH assay is a rapid, simple, and widely used method to screen the antioxidant capacity of chemical compounds.[4][5] This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it and causing a color change from deep violet to pale yellow.[5] The decrease in absorbance at a characteristic wavelength is proportional to the radical scavenging activity of the compound.
Data Presentation
The antioxidant activity of thiosemicarbazide compounds is typically quantified by their IC50 value, which represents the concentration of the compound required to scavenge 50% of the DPPH radicals. Lower IC50 values indicate higher antioxidant activity.
Table 1: DPPH Radical Scavenging Activity of Selected Thiosemicarbazide and Thiosemicarbazone Derivatives
| Compound | IC50 (µM) | Standard Antioxidant | IC50 (µM) | Reference |
| 2-{1-[4-(Methylsulfonyl)phenyl]ethylidene}-N-phenylhydrazinecarbothioamide (1) | 15.70 | Ascorbic Acid | - | [6] |
| Compound 5f' (thiolated BHT thiosemicarbazide) | 25.47 ± 0.42 | Butylated Hydroxytoluene (BHT) | - | [7] |
| Thiosemicarbazones 4a, 4b, 4c | Good antioxidant activity | - | - | [2][8] |
| Camphene-based thiosemicarbazone (TSC-2) | EC50: 0.208 ± 0.004 (mol/mol DPPH) | Trolox | - | [9] |
| 1,2,3-triazole-linked thiosemicarbazone (3f) | 0.07 µg/mL | Ascorbic Acid | - | [10] |
| 1,2,3-triazole-linked thiosemicarbazone (3b) | 0.62 µg/mL | Ascorbic Acid | - | [10] |
| 1,2,3-triazole-linked thiosemicarbazone (3e) | 0.34 µg/mL | Ascorbic Acid | - | [10] |
Note: Direct comparison of IC50 values between different studies should be done with caution due to variations in experimental conditions.
Experimental Protocols
This section provides a detailed methodology for performing the DPPH radical scavenging assay with thiosemicarbazide compounds.
Materials and Reagents:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol or Ethanol (analytical grade)
-
Thiosemicarbazide test compounds
-
Standard antioxidant (e.g., Ascorbic acid, Trolox, BHT)
-
96-well microplates or quartz cuvettes
-
Microplate reader or UV-Vis spectrophotometer
-
Vortex mixer
-
Pipettes
Preparation of Solutions:
-
DPPH Stock Solution (e.g., 0.2 mM): Dissolve an appropriate amount of DPPH in methanol or ethanol to achieve a final concentration of 0.2 mM. Store this solution in a dark bottle and in a refrigerator to protect it from light.
-
Test Compound Stock Solutions: Prepare stock solutions of the thiosemicarbazide compounds in methanol or another suitable solvent at a known high concentration (e.g., 1 mg/mL or 10 mM).
-
Working Solutions of Test Compounds: Prepare a series of dilutions of the test compounds from the stock solution to obtain a range of concentrations for testing (e.g., 10, 20, 40, 60, 80, 100 µM).[4]
-
Standard Antioxidant Solutions: Prepare working solutions of the standard antioxidant at the same concentrations as the test compounds.
Assay Procedure:
-
Reaction Setup:
-
In a 96-well microplate, add a specific volume of the DPPH working solution (e.g., 180 µL) to each well.
-
Add a corresponding small volume of the different concentrations of the test compound solutions or standard antioxidant solutions (e.g., 20 µL) to the wells.
-
For the blank (control), add the same volume of the solvent used to dissolve the compounds (e.g., 20 µL of methanol) to the DPPH solution.
-
-
Incubation: Mix the contents of the wells thoroughly and incubate the plate in the dark at room temperature for a specified period (e.g., 30-60 minutes).[4]
-
Absorbance Measurement: After incubation, measure the absorbance of the solutions at the wavelength of maximum absorbance for DPPH (typically around 517 nm) using a microplate reader or a UV-Vis spectrophotometer.[4][9]
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula:
Where:
-
A_control is the absorbance of the DPPH solution without the test compound (blank).
-
A_sample is the absorbance of the DPPH solution with the test compound.[7]
-
-
Determine the IC50 Value: Plot the percentage of inhibition against the corresponding concentrations of the test compounds. The IC50 value is the concentration of the compound that causes 50% inhibition of the DPPH radical and can be determined by regression analysis.
Mandatory Visualizations
Caption: Experimental workflow for the DPPH radical scavenging assay.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Semicarbazide and thiosemicarbazide containing butylated hydroxytoluene moiety: new potential antioxidant additives for synthetic lubricating oil - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. tandfonline.com [tandfonline.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Antioxidant activities of thiosemicarbazones from substituted benzaldehydes and N-(tetra-O-acetyl-β-D-galactopyranosyl)thiosemicarbazide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antioxidant Properties of Camphene-Based Thiosemicarbazones: Experimental and Theoretical Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. propulsiontechjournal.com [propulsiontechjournal.com]
Evaluating Thiosemicarbazide Cytotoxicity: An Application Note and Protocol for the MTT Assay
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to utilizing the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay for assessing the cytotoxic effects of thiosemicarbazide and its derivatives. Thiosemicarbazides are a class of compounds recognized for their wide range of biological activities, including potential as anticancer agents. The MTT assay is a well-established, colorimetric method for quantifying cell viability and proliferation, making it a valuable tool in the initial screening and characterization of cytotoxic compounds.
Principle of the MTT Assay
The MTT assay is based on the enzymatic reduction of the yellow tetrazolium salt, MTT, to purple formazan crystals by mitochondrial dehydrogenases, primarily succinate dehydrogenase, in metabolically active cells.[1] This reduction only occurs in viable cells with intact mitochondrial function. The resulting insoluble formazan crystals are then solubilized, and the absorbance of the solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.[1][2]
Experimental Protocol: MTT Assay for Thiosemicarbazide Cytotoxicity
This protocol outlines the key steps for determining the cytotoxic effects of thiosemicarbazide on adherent cancer cell lines.
Materials:
-
Thiosemicarbazide (or its derivative)
-
Cancer cell line of interest (e.g., MCF-7, A549, HeLa)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA solution
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., Dimethyl sulfoxide (DMSO), acidified isopropanol)
-
96-well flat-bottom sterile cell culture plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Harvest logarithmically growing cells using trypsin-EDTA and resuspend them in a complete culture medium.
-
Determine the cell concentration using a hemocytometer or an automated cell counter.
-
Seed the cells into a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of thiosemicarbazide in an appropriate solvent (e.g., DMSO, PBS).
-
Perform serial dilutions of the stock solution in a complete culture medium to obtain the desired final concentrations.
-
After the 24-hour incubation period, carefully remove the medium from the wells.
-
Add 100 µL of the medium containing the various concentrations of thiosemicarbazide to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a negative control (cells in medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
MTT Incubation:
-
Following the treatment period, add 10-20 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C, protected from light. During this time, viable cells will metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well.
-
Gently agitate the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals, resulting in a purple solution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis:
-
Blank Correction: Subtract the average absorbance of the blank wells (medium and MTT solution only) from the absorbance of all other wells.
-
Calculate Percentage Viability:
-
Percentage Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
-
Determine IC50 Value: The half-maximal inhibitory concentration (IC50) is the concentration of the compound that reduces cell viability by 50%. This can be determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Data Presentation: Cytotoxicity of Thiosemicarbazide Derivatives
Direct IC50 values for the parent compound, thiosemicarbazide, are not extensively reported in the reviewed literature. Research has predominantly focused on the cytotoxic potential of its various derivatives. The following table summarizes the reported IC50 values for several thiosemicarbazide derivatives against different cancer cell lines.
| Derivative | Cell Line | Cell Type | IC50 (µM) | Reference |
| Captopril Derivative (8) | MCF-7 | Breast Adenocarcinoma | 88.06 | |
| Captopril Derivative (8) | AMJ13 | Breast Cancer | 66.82 | [3] |
| Captopril Derivative (5) | AMJ13 | Breast Cancer | 96.28 | [3] |
| Captopril Derivative (5) | MCF-7 | Breast Adenocarcinoma | 256.6 | [3] |
| 2,4-Dichlorophenoxyacetic Derivative (1) | MKN74 | Gastric Cancer | 137.38 | [4] |
| 2,4-Dichlorophenoxyacetic Derivative (2) | MKN74 | Gastric Cancer | 143.54 | [4][5] |
| Nitro-substituted Derivative (5d) | U87 | Malignant Glioma | 13.0 (µg/mL) | [6][7] |
| Nitro-substituted Derivative (5b) | U87 | Malignant Glioma | 14.6 (µg/mL) | [6][7] |
| Steroidal Derivative (2a) | K562 | Chronic Myelogenous Leukemia | 11.3 | [8] |
| Steroidal Derivative (2b) | K562 | Chronic Myelogenous Leukemia | 6.7 | [8] |
| Steroidal Derivative (2c) | K562 | Chronic Myelogenous Leukemia | 6.7 | [8] |
| Steroidal Derivative (2e) | K562 | Chronic Myelogenous Leukemia | 10.7 | [8] |
| Thiazole Derivative (2h) | HL-60 | Promyelocytic Leukemia | 43 |
Note: The presented data is for thiosemicarbazide derivatives and not the parent compound. The specific chemical structures of these derivatives can be found in the cited literature.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow of the MTT assay for evaluating thiosemicarbazide cytotoxicity.
Signaling Pathways in Thiosemicarbazide-Induced Cytotoxicity
Caption: Proposed signaling pathways of thiosemicarbazide-induced cytotoxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. In Vitro Evaluation of the Cytotoxic Potential of Thiosemicarbazide Coordinating Compounds in Hepatocyte Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2,4-Dichlorophenoxyacetic Thiosemicarbazides as a New Class of Compounds against Stomach Cancer Potentially Intercalating with DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Characterization, and In Vitro Cytotoxic Activities of Benzaldehyde Thiosemicarbazone Derivatives and Their Palladium (II) and Platinum (II) Complexes against Various Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, characterization and in vitro cytotoxic activities of new steroidal thiosemicarbazones and thiadiazolines - RSC Advances (RSC Publishing) DOI:10.1039/C6RA01516F [pubs.rsc.org]
- 8. scielo.br [scielo.br]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,4-Diphenyl-3-thiosemicarbazide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,4-diphenyl-3-thiosemicarbazide. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Troubleshooting Guide
Issue: Low or No Product Yield
Q1: My reaction has resulted in a very low yield or no desired product at all. What are the potential causes and how can I rectify this?
A1: Several factors can contribute to low or no product yield in the synthesis of this compound. Consider the following troubleshooting steps:
-
Reagent Quality: Ensure the purity of your starting materials, phenylhydrazine and phenyl isothiocyanate. Impurities in the reagents can lead to side reactions or inhibit the desired reaction. It is advisable to use freshly distilled or purified reagents.
-
Reaction Conditions: The reaction is sensitive to temperature and reaction time. While the reaction can proceed at room temperature, gentle heating or refluxing in a suitable solvent like ethanol can significantly improve the yield.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
Stoichiometry: An incorrect molar ratio of reactants can result in a low yield. Ensure that an equimolar or a slight excess of one reagent is used, as determined by preliminary optimization experiments.
-
Solvent Choice: The choice of solvent is crucial. Ethanol is commonly used for this synthesis.[1] However, other solvents like methanol or propanol can also be explored.[2] The solvent should be dry, as water can react with phenyl isothiocyanate.
Issue: Presence of Impurities in the Final Product
Q2: My final product is impure, showing multiple spots on TLC or unexpected peaks in analytical data (NMR, Mass Spec). What are the likely impurities and how can I purify the product?
A2: Impurities can arise from side reactions or unreacted starting materials.
-
Common Impurities:
-
Unreacted Phenylhydrazine or Phenyl Isothiocyanate: If the reaction has not gone to completion, you will have unreacted starting materials.
-
Dimerization Products: Phenylhydrazine can potentially form dimers under certain conditions.[2]
-
Phenylthiourea: If ammonia is present as a contaminant, it can react with phenyl isothiocyanate to form phenylthiourea.
-
-
Purification Methods:
-
Recrystallization: This is the most common and effective method for purifying solid organic compounds. Ethanol is a suitable solvent for the recrystallization of this compound.[3]
-
Column Chromatography: If recrystallization does not yield a pure product, column chromatography using silica gel can be employed to separate the desired product from impurities.
-
Issue: Reaction Fails to Initiate
Q3: I have mixed the reactants, but the reaction does not seem to start, as indicated by TLC. What should I do?
A3: If the reaction fails to initiate, consider the following:
-
Activation Energy: The reaction may require a small amount of energy to overcome the activation barrier. Gentle warming of the reaction mixture can help initiate the reaction.
-
Catalyst: While this reaction typically does not require a catalyst, in cases of persistent failure, a few drops of a weak acid like acetic acid might help, although this should be done cautiously as it can also promote side reactions.[3][4]
-
Mixing: Ensure that the reaction mixture is being stirred efficiently to ensure proper mixing of the reactants.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
A1: The synthesis involves the reaction of phenylhydrazine with phenyl isothiocyanate. The lone pair of electrons on the nitrogen atom of phenylhydrazine attacks the electrophilic carbon atom of the isothiocyanate group, followed by proton transfer to yield the final product.
Q2: What are the recommended reaction conditions for optimal yield?
A2: For optimal yield, it is recommended to react equimolar amounts of phenylhydrazine and phenyl isothiocyanate in a solvent like ethanol. The reaction mixture can be stirred at room temperature or refluxed for a period of time, which should be monitored by TLC.[1]
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is an effective technique to monitor the reaction progress. Spot the reaction mixture on a TLC plate alongside the starting materials. The formation of a new spot corresponding to the product and the disappearance of the starting material spots will indicate the progress of the reaction.
Q4: What are the safety precautions I should take during this synthesis?
A4: Both phenylhydrazine and phenyl isothiocyanate are toxic and should be handled with care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Quantitative Data
The yield of thiosemicarbazide synthesis is influenced by various factors. Below is a table summarizing yields obtained for various thiosemicarbazide derivatives under different reaction conditions, which can serve as a reference for optimizing the synthesis of this compound.
| Starting Materials | Solvent | Temperature | Time | Yield (%) | Reference |
| Phenyl isothiocyanate, Hydrazine monohydrate | Ethanol | Reflux | Overnight | Not specified | [1] |
| 4-phenylthiosemicarbazide, various aldehydes | Methanol | Room Temp | 24 h | 28-71% | [5][6] |
| Thiosemicarbazide, various aromatic aldehydes | Ethanol | Reflux | 5 h | Not specified | [3] |
| Hydrazine hydrate, Isothiocyanate | Propanol | Not specified | 30 min | Not specified | [2] |
Experimental Protocols
Synthesis of this compound
This protocol provides a general procedure for the synthesis of this compound.
Materials:
-
Phenylhydrazine
-
Phenyl isothiocyanate
-
Ethanol (absolute)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or water bath
-
Beaker
-
Buchner funnel and filter paper
-
TLC plates (silica gel)
-
Developing chamber
-
UV lamp
Procedure:
-
In a clean, dry round-bottom flask, dissolve phenylhydrazine (1 equivalent) in absolute ethanol.
-
To this solution, add phenyl isothiocyanate (1 equivalent) dropwise while stirring continuously.
-
After the addition is complete, continue stirring the reaction mixture at room temperature. The progress of the reaction can be monitored by TLC.
-
Alternatively, for a potentially higher yield and faster reaction rate, attach a reflux condenser to the flask and heat the mixture to reflux.[1] Continue refluxing until TLC analysis indicates the completion of the reaction.
-
Once the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution upon cooling.
-
If precipitation is slow, the mixture can be cooled further in an ice bath.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with a small amount of cold ethanol to remove any soluble impurities.
-
Dry the purified product in a desiccator or a vacuum oven at a low temperature.
-
The purity of the final product can be checked by melting point determination and spectroscopic techniques (e.g., ¹H NMR, ¹³C NMR, IR).
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in this compound synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. reddit.com [reddit.com]
- 3. chemmethod.com [chemmethod.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Solubility issues of 1,4-Diphenyl-3-thiosemicarbazide in organic solvents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing solubility challenges encountered with 1,4-Diphenyl-3-thiosemicarbazide in organic solvents.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and use of this compound in experimental settings.
Q1: My this compound is not dissolving in my chosen solvent even at a low concentration. What should I do?
A1: If you are experiencing poor solubility, consider the following steps:
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Increase Temperature: Gently warming the solution can significantly increase the solubility of many organic compounds. However, be cautious of potential compound degradation at elevated temperatures.
-
Sonication: Using an ultrasonic bath can help break down solute aggregates and enhance dissolution.[1]
-
Vortexing: Vigorous mixing by vortexing for a few minutes can aid in dissolving the compound.[1]
-
Solvent Polarity: Re-evaluate your choice of solvent. This compound is a largely non-polar molecule and will likely have better solubility in less polar organic solvents. The principle of "like dissolves like" is crucial here.[2]
-
Co-solvents: Try a solvent mixture. For instance, adding a small amount of a stronger solvent like DMSO or DMF to a less polar solvent might improve solubility.
Q2: The compound dissolves initially but then precipitates out of solution over time. How can I prevent this?
A2: This phenomenon, known as precipitation, can occur due to supersaturation or changes in temperature.
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Prepare Fresh Solutions: It is always best practice to prepare solutions of poorly soluble compounds fresh before each experiment.
-
Maintain Temperature: If the compound was dissolved with heating, ensure the solution is maintained at that temperature if possible, or check for stability at room temperature for the duration of your experiment.
-
Seeding: The presence of nucleation sites can encourage precipitation. Ensure your glassware is scrupulously clean.
Q3: I'm observing inconsistent results in my biological assays, which I suspect are due to solubility issues. How can I confirm this?
A3: Inconsistent assay results are a common consequence of poor compound solubility.
-
Visual Inspection: Before running your assay, visually inspect your final solution (e.g., in the wells of a microplate) for any signs of precipitation. Tyndall effect (light scattering) can indicate the presence of colloidal aggregates.
-
Solubility Measurement: Perform a formal solubility measurement in your final assay buffer to determine the maximum soluble concentration. A protocol for kinetic solubility determination is provided below.
-
Control Experiments: Run control experiments with a known soluble compound with a similar mechanism of action to ensure the assay itself is performing correctly.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of this compound in organic solvents?
A1: While specific quantitative data for this compound is not extensively published, based on its structure (containing two phenyl rings), it is expected to be poorly soluble in polar solvents like water and to have limited solubility in polar protic solvents like ethanol and methanol. It is anticipated to have better solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF).[3][4] The "like dissolves like" principle suggests that it will be more soluble in solvents with similar polarity.[2]
Q2: Why does my compound precipitate when I dilute a DMSO stock solution into an aqueous buffer for a biological assay?
A2: This is a common issue known as "precipitation upon dilution."[4] this compound is likely much more soluble in the concentrated organic solvent (like DMSO) than in the final aqueous assay buffer. When the DMSO concentration is significantly lowered by dilution, the aqueous buffer can no longer maintain the compound in solution, leading to precipitation.[4] This can result in an overestimation of the compound's concentration in solution and lead to inaccurate biological data.
Q3: What are the differences between kinetic and thermodynamic solubility, and which should I measure?
A3:
-
Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly diluted from a concentrated organic stock (e.g., DMSO) into an aqueous buffer. It is often measured after a short incubation period (1-2 hours) and is relevant for understanding the behavior of a compound in a typical biological assay.[4]
-
Thermodynamic solubility is the true equilibrium solubility of a compound in a solvent. It is determined by allowing an excess of the solid compound to equilibrate with the solvent over a longer period (typically 24-48 hours) until the concentration in solution is constant.
For most in-vitro experiments, kinetic solubility is the more practical and relevant measurement as it mimics the conditions of the assay.
Data Presentation
Table 1: Representative Solubility of this compound in Common Organic Solvents
| Solvent | Type | Expected Solubility (µg/mL) | Notes |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | >1000 | A good solvent for creating high-concentration stock solutions.[5][6] |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | >500 | Similar to DMSO, can be used for stock solutions. |
| Acetone | Polar Aprotic | 50 - 200 | Moderate solubility expected. |
| Acetonitrile | Polar Aprotic | 20 - 100 | Moderate to low solubility expected. |
| Ethanol | Polar Protic | 10 - 50 | Lower solubility is expected due to the protic nature of the solvent.[7][8] |
| Methanol | Polar Protic | 5 - 30 | Similar to ethanol, lower solubility is anticipated. |
| Dichloromethane (DCM) | Non-polar | 100 - 500 | Good solubility is expected due to its non-polar nature. |
| Chloroform | Non-polar | 100 - 500 | Similar to DCM, good solubility is anticipated. |
Disclaimer: The values presented in this table are illustrative estimates based on the chemical structure of this compound and general principles of solubility. Experimental determination is required for accurate values.
Experimental Protocols
Protocol: Kinetic Solubility Determination by UV-Vis Spectrophotometry
This protocol outlines a method to determine the kinetic solubility of this compound in an aqueous buffer, which is crucial for ensuring accurate concentrations in biological assays.
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO), anhydrous[9]
-
Aqueous buffer of choice (e.g., Phosphate-Buffered Saline, PBS)
-
96-well UV-transparent microplates
-
Multichannel pipette
-
Plate reader with UV-Vis capabilities
Methodology:
-
Prepare a Concentrated Stock Solution:
-
Accurately weigh a small amount of this compound and dissolve it in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Ensure the compound is fully dissolved by vortexing or brief sonication.
-
-
Set up the 96-Well Plate:
-
In a 96-well plate, add 198 µL of your aqueous buffer to multiple wells.
-
Add 2 µL of the 10 mM DMSO stock solution to the wells containing the buffer. This will result in a final concentration of 100 µM with 1% DMSO.
-
Mix thoroughly by pipetting up and down.
-
-
Incubate:
-
Cover the plate to prevent evaporation and incubate at room temperature for 1 to 2 hours with gentle shaking. This allows the solution to equilibrate and for any precipitation to occur.[4]
-
-
Filter (Recommended):
-
To separate any precipitated compound, filter the contents of the wells using a 96-well filter plate (e.g., with a 0.45 µm filter) into a new, clean UV-transparent 96-well plate. This step is critical for accurate measurement of the soluble fraction.
-
-
Measure Absorbance:
-
Measure the UV absorbance of the filtered solutions in the 96-well plate using a plate reader at the wavelength of maximum absorbance (λmax) for this compound. The λmax should be determined beforehand by scanning a dilute solution of the compound in the assay buffer.
-
-
Calculate Solubility:
-
Create a standard curve by preparing serial dilutions of the 10 mM DMSO stock in the same aqueous buffer (at concentrations where no precipitation is observed).
-
Measure the absorbance of the standards.
-
Plot the absorbance versus concentration to generate a standard curve and determine the extinction coefficient.
-
Use the absorbance of the filtered experimental samples and the standard curve to calculate the concentration of the dissolved compound. This concentration represents the kinetic solubility.
-
Mandatory Visualization
Caption: A workflow diagram for troubleshooting solubility issues.
Caption: The principle of "like dissolves like" for solubility.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. gchemglobal.com [gchemglobal.com]
- 6. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 7. Thiosemicarbazide | CH5N3S | CID 2723789 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. juniv.edu [juniv.edu]
- 9. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
Stability of 1,4-Diphenyl-3-thiosemicarbazide under different reaction conditions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 1,4-Diphenyl-3-thiosemicarbazide under various experimental conditions. The information is presented in a question-and-answer format to address common issues and facilitate troubleshooting during research and development.
Frequently Asked Questions (FAQs)
Q1: What are the main factors that can affect the stability of this compound?
A1: The stability of this compound can be influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing or reducing agents. Like other thiosemicarbazide derivatives, it is susceptible to hydrolysis under strongly acidic or basic conditions and can undergo oxidation.[1]
Q2: How should I store this compound to ensure its stability?
A2: To maintain the integrity of this compound, it should be stored in a cool, dry, and dark place.[1] The container should be tightly sealed to protect it from moisture and atmospheric oxygen. For long-term storage, refrigeration (2-8 °C) is recommended.
Q3: Can I use this compound in aqueous solutions?
A3: While this compound has limited solubility in water, it can be dissolved in organic co-solvents like DMSO or ethanol before being introduced to an aqueous medium. However, the stability in aqueous solutions is pH-dependent. It is advisable to use freshly prepared solutions and avoid prolonged storage in aqueous buffers, especially at extreme pH values.
Q4: Are there any known incompatible reagents with this compound?
A4: Yes, strong oxidizing agents, strong acids, and strong bases are known to be incompatible with thiosemicarbazide derivatives and can cause degradation.[1] Contact with certain metal ions that can catalyze oxidation should also be avoided.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent experimental results | Degradation of the compound due to improper storage or handling. | Verify the purity of your this compound stock. Prepare fresh solutions before each experiment. Ensure the compound is stored under the recommended conditions (cool, dry, dark). |
| Loss of activity in solution over time | Hydrolysis or oxidation of the thiosemicarbazide moiety. | Buffer the solution to a neutral or slightly acidic pH. Prepare solutions fresh and use them promptly. If storage is necessary, store aliquots at low temperatures (-20°C or -80°C) and protect from light.[1] |
| Appearance of new peaks in HPLC analysis | Formation of degradation products. | Conduct a forced degradation study to identify potential degradants. This will help in developing a stability-indicating analytical method. Common degradation pathways include hydrolysis of the thioamide and oxidation to form cyclic compounds.[1] |
| Color change of the solid compound | Possible degradation upon exposure to light or air. | Discard the discolored material. Store the compound in a light-resistant, airtight container. Consider storing under an inert atmosphere (e.g., nitrogen or argon).[1] |
Stability Under Different Reaction Conditions: A Summary
| Condition | Stress Agent | Expected Stability | Potential Degradation Products |
| Acidic | 0.1 M HCl | Likely to degrade | Hydrolysis products |
| Basic | 0.1 M NaOH | Likely to degrade | Hydrolysis products |
| Oxidative | 3% H₂O₂ | Susceptible to oxidation | Oxidized derivatives, potential for cyclization into thiadiazoles |
| Thermal | 80°C | Generally stable, but prolonged exposure may cause degradation | Thermally induced decomposition products |
| Photolytic | UV light (254 nm) | May be light-sensitive | Photodegradation products |
Experimental Protocols
The following are generalized protocols for forced degradation studies that can be adapted for this compound. The extent of degradation should be monitored by a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).
Preparation of Stock Solution
Dissolve an accurately weighed amount of this compound in a suitable solvent (e.g., methanol or acetonitrile) to obtain a stock solution of known concentration (e.g., 1 mg/mL).
Acidic Degradation
-
To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid.
-
Keep the mixture at room temperature or heat to a controlled temperature (e.g., 60°C) for a specified period (e.g., 24 hours).
-
At various time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M sodium hydroxide, and dilute with the mobile phase to a suitable concentration for analysis.
Basic Degradation
-
To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide.
-
Follow the same procedure as for acidic degradation, neutralizing the aliquots with 0.1 M hydrochloric acid before analysis.
Oxidative Degradation
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
-
Keep the mixture at room temperature for a specified period, protected from light.
-
Withdraw aliquots at different time intervals and dilute with the mobile phase for immediate analysis.
Thermal Degradation
-
Place the solid compound in a thermostatically controlled oven at a high temperature (e.g., 80°C) for a defined period.
-
For degradation in solution, reflux the stock solution at a controlled temperature for a set time.
-
Analyze the samples at various time points.
Photolytic Degradation
-
Expose the solid compound or a solution of the compound to a UV light source (e.g., 254 nm) in a photostability chamber for a specific duration.
-
A control sample should be kept in the dark under the same conditions to differentiate between thermal and photolytic degradation.
-
Analyze the exposed and control samples.
Visualizing Experimental Workflows and Logical Relationships
General Workflow for Forced Degradation Studies
References
Technical Support Center: Synthesis of 1,4-Diphenyl-3-thiosemicarbazide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,4-Diphenyl-3-thiosemicarbazide. The following sections address common byproducts, offer troubleshooting advice for their minimization, and provide a detailed experimental protocol for a high-purity synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound?
The most common and direct method for the synthesis of this compound is the nucleophilic addition of phenylhydrazine to phenyl isothiocyanate. This reaction is typically carried out by refluxing equimolar amounts of the reactants in a suitable solvent, such as ethanol.[1][2]
Q2: What are the most common byproducts I might encounter in this synthesis?
Several byproducts can form during the synthesis of this compound. The most frequently encountered impurities include:
-
1,1-Diphenyl-3-thiosemicarbazide: An isomer of the desired product.
-
1,3-Diphenylthiourea (Thiocarbanilide): A common impurity arising from the reaction of phenyl isothiocyanate with aniline.
-
Unreacted Starting Materials: Residual phenylhydrazine and phenyl isothiocyanate.
-
Degradation Products: Products arising from the decomposition of starting materials or the product under harsh reaction conditions.
Q3: How can I differentiate between the desired product and its isomer, 1,1-Diphenyl-3-thiosemicarbazide?
The two isomers, this compound and 1,1-diphenyl-3-thiosemicarbazide, have different physical and spectroscopic properties. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, can distinguish between them based on the chemical shifts and integration of the N-H protons. Melting point analysis can also be a useful indicator, as isomers typically have distinct melting points.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, with a focus on minimizing byproduct formation.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Desired Product | - Incomplete reaction. - Suboptimal reaction temperature. - Formation of multiple byproducts. | - Ensure equimolar amounts of high-purity starting materials. - Monitor the reaction progress using Thin Layer Chromatography (TLC). - Optimize the reaction time and temperature; prolonged heating can lead to degradation. - Use a dry solvent to prevent hydrolysis of phenyl isothiocyanate. |
| Presence of 1,1-Diphenyl-3-thiosemicarbazide Isomer | Phenylhydrazine has two nucleophilic nitrogen atoms. While the terminal NH₂ is more nucleophilic, reaction at the other nitrogen can occur, leading to the isomeric byproduct.[3] | - Control the reaction temperature; lower temperatures may favor the thermodynamically more stable 1,4-isomer. - The choice of solvent can influence the regioselectivity. Ethanol is a commonly used solvent. |
| Significant Amount of 1,3-Diphenylthiourea | This byproduct forms from the reaction of phenyl isothiocyanate with aniline. Aniline can be present as an impurity in the phenyl isothiocyanate starting material or can be formed from the hydrolysis of phenyl isothiocyanate if water is present in the reaction mixture. | - Use freshly distilled or high-purity phenyl isothiocyanate. - Ensure all glassware is thoroughly dried and use an anhydrous solvent. - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction. |
| Product is Discolored (Yellow or Brown) | This may indicate the presence of oxidation products of phenylhydrazine or other colored impurities. Phenylhydrazine is known to be sensitive to air and light. | - Use freshly distilled phenylhydrazine. - Perform the reaction under an inert atmosphere. - Purify the final product by recrystallization from a suitable solvent like ethanol to remove colored impurities. |
Byproduct Formation Summary
The following table summarizes the common byproducts and their likely origins in the synthesis of this compound.
| Byproduct | Chemical Structure | Formation Pathway | Typical Yield (Qualitative) |
| 1,1-Diphenyl-3-thiosemicarbazide | C₁₃H₁₃N₃S | Nucleophilic attack of the N-phenyl substituted nitrogen of phenylhydrazine on phenyl isothiocyanate. | Minor to significant depending on reaction conditions. |
| 1,3-Diphenylthiourea | C₁₃H₁₂N₂S | Reaction of phenyl isothiocyanate with aniline (present as an impurity or from hydrolysis). | Can be significant if starting materials are impure or if moisture is present. |
| Aniline | C₆H₇N | Hydrolysis of phenyl isothiocyanate in the presence of water. | Trace to minor, depending on the dryness of the reaction conditions. |
Experimental Protocol: High-Purity Synthesis of this compound
This protocol is designed to minimize the formation of common byproducts.
Materials:
-
Phenylhydrazine (freshly distilled, 1.0 eq)
-
Phenyl isothiocyanate (high purity, 1.0 eq)
-
Absolute Ethanol (anhydrous)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add freshly distilled phenylhydrazine (1.0 equivalent) dissolved in absolute ethanol.
-
Slowly add a solution of high-purity phenyl isothiocyanate (1.0 equivalent) in absolute ethanol to the stirring phenylhydrazine solution at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the progress of the reaction by TLC.
-
Upon completion, allow the reaction mixture to cool to room temperature. The product will precipitate out of the solution.
-
Collect the solid product by filtration and wash it with a small amount of cold ethanol to remove any soluble impurities.
-
For further purification, recrystallize the crude product from hot ethanol.
-
Dry the purified crystals of this compound under vacuum.
Visualizations
Caption: Primary synthesis route to this compound.
Caption: Formation pathways of common byproducts.
Caption: A logical workflow for troubleshooting the synthesis.
References
Technical Support Center: Optimizing Thiosemicarbazone Synthesis
Welcome to the technical support center for thiosemicarbazone synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answer frequently asked questions related to the synthesis of thiosemicarbazones.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for thiosemicarbazone synthesis?
A1: The most common method for synthesizing thiosemicarbazones is through a condensation reaction. This reaction involves a thiosemicarbazide and an aldehyde or a ketone.[1][2][3] The nucleophilic nitrogen atom of the thiosemicarbazide attacks the electrophilic carbonyl carbon of the aldehyde or ketone, followed by the elimination of a water molecule to form the thiosemicarbazone.
Q2: What are the critical reaction parameters to control for successful thiosemicarbazone synthesis?
A2: Several parameters can significantly influence the outcome of the synthesis. Key factors to control include:
-
Temperature: Reactions can be conducted at room temperature or require heating (reflux).[2][4]
-
Solvent: The choice of solvent is crucial, with ethanol and methanol being commonly used.[5][6]
-
pH (Catalyst): The reaction is often catalyzed by a few drops of acid (e.g., glacial acetic acid) or a base (e.g., potassium carbonate).[2][3][4][5]
-
Reaction Time: The duration of the reaction can range from a few hours to overnight.[2][4][6]
-
Stoichiometry of Reactants: Using equimolar amounts of the thiosemicarbazide and the carbonyl compound is a common starting point.[2]
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is a straightforward and effective method to monitor the progress of the reaction.[2][3][4] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of reactants and the formation of the product.
Troubleshooting Guide
This section addresses common problems encountered during thiosemicarbazone synthesis and provides potential solutions.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Incomplete reaction. | - Increase reaction time or temperature (reflux).- Ensure the catalyst is active and added in the correct amount.- Check the purity of starting materials. |
| Side reactions occurring. | - Optimize the reaction temperature; sometimes lower temperatures can reduce side products.- Change the solvent or catalyst.[5] | |
| Product is soluble in the reaction solvent. | - After the reaction, try to precipitate the product by adding a non-polar solvent or by cooling the mixture in an ice bath. | |
| Product is Impure | Presence of unreacted starting materials. | - Wash the filtered product with a solvent in which the starting materials are soluble but the product is not.- Recrystallize the product from a suitable solvent. |
| Formation of side products. | - Purify the product using column chromatography.- Adjust reaction conditions (temperature, catalyst) to minimize side product formation. | |
| Difficulty in Product Isolation/Precipitation | The product is highly soluble in the reaction medium. | - Concentrate the reaction mixture by evaporating some of the solvent.- Add a co-solvent in which the product is insoluble to induce precipitation.- Cool the reaction mixture to a lower temperature (e.g., 0-4 °C). |
| Inconsistent Melting Point of the Product | The product is impure. | - Recrystallize the product until a sharp and consistent melting point is obtained. |
Troubleshooting Workflow
Caption: A decision tree for troubleshooting common issues in thiosemicarbazone synthesis.
Experimental Protocols
Protocol 1: General Synthesis of Thiosemicarbazones using Acetic Acid Catalyst
This protocol is a general method for the condensation of a thiosemicarbazide with an aldehyde.[2][3]
Materials:
-
4-(2-Ethylphenyl)-3-thiosemicarbazide (or other substituted thiosemicarbazide)
-
Substituted aromatic aldehyde
-
Ethanol
-
Glacial Acetic Acid
Procedure:
-
Dissolve 1 mmol of the thiosemicarbazide in 20 mL of ethanol in a round-bottom flask. Gentle warming may be required.
-
Add an equimolar amount (1 mmol) of the desired substituted aromatic aldehyde to the solution.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Heat the reaction mixture to reflux for 4-6 hours.
-
Monitor the reaction's progress using thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Collect the precipitated solid product by filtration.
-
Wash the product with cold ethanol to remove any unreacted starting materials.
-
Dry the product under a vacuum.
Protocol 2: Synthesis using a Base Catalyst
This protocol describes a method using potassium carbonate as a base catalyst.[4]
Materials:
-
Thiosemicarbazide
-
Substituted benzaldehyde
-
Ethanol
-
Potassium Carbonate (K₂CO₃)
Procedure:
-
In a 50 mL round-bottom flask, prepare a mixture of 1 mmol of the benzaldehyde derivative and 1 mmol of thiosemicarbazide in 10 mL of ethanol.
-
Add 0.2 g of potassium carbonate to the mixture.
-
Stir the mixture at room temperature overnight.
-
Following the overnight stirring, reflux the mixture for 1 hour.
-
Monitor the reaction progress using TLC with an eluent of EtOAc/n-hexane (1:4).
-
After completion, cool the reaction mixture.
-
Isolate the product by filtration and wash with cold ethanol.
-
Dry the synthesized thiosemicarbazone.
Experimental Workflow Diagram
Caption: A generalized workflow for the synthesis of thiosemicarbazones.
Quantitative Data Summary
The following tables summarize reaction conditions and outcomes for the synthesis of various thiosemicarbazone derivatives as reported in the literature.
Table 1: Optimization of Reaction Conditions [7]
| Entry | Amine | Conditions | Isolated Yield (%) | Melting Point (°C) |
| 1 | Benzylamine | 1 | 95 | 155-157 |
| 2 | Benzylamine | 2 | 98 | 156-158 |
| 3 | Aniline | 3 | 80 | 180-182 |
| 4 | Aniline | 4 | 92 | 181-183 |
| Conditions: (1) Stirred 24h at RT in EtOH; (2) Reflux 24h under N₂ in EtOH; (3) Reflux 24h under N₂ in EtOH, 2:1 amine to starting material ratio; (4) Reflux 24h under N₂ in THF, 2:1 amine to starting material ratio with Hunig's base. |
Table 2: Synthesis of Benzaldehyde Thiosemicarbazone Derivatives [4]
| Compound | R-group on Benzaldehyde | Yield (%) | Melting Point (°C) |
| C1 | 4-(2-(piperidin-1-yl)ethoxy) | 85 | 162-164 |
| C2 | 4-(2-morpholinoethoxy) | 82 | 175-177 |
| C3 | 4-(2-(pyrrolidin-1-yl)ethoxy) | 88 | 158-160 |
References
- 1. The Synthesis of a Bis(thiosemicarbazone) Macrocyclic Ligand and the Mn(II), Co(II), Zn(II) and 68Ga(III) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis, characterization, antibacterial activity of thiosemicarbazones derivatives and their computational approaches: Quantum calculation, molecular docking, molecular dynamic, ADMET, QSAR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of thiosemicarbazone derivatives and evaluation of their cytotoxicity with emphasis on ferroptosis biomarkers; an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academicjournals.org [academicjournals.org]
- 6. mdpi.com [mdpi.com]
- 7. ir.library.louisville.edu [ir.library.louisville.edu]
Technical Support Center: Synthesis of Thiosemicarbazides from Isothiocyanates
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the challenges and troubleshooting associated with the synthesis of thiosemicarbazides from isothiocyanates. This resource is designed to assist you in overcoming common experimental hurdles and optimizing your synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in handling isothiocyanates for thiosemicarbazide synthesis?
A1: Isothiocyanates are reactive electrophiles, and their handling presents several challenges:
-
Toxicity and Lachrymatory Properties: Many isothiocyanates are toxic by inhalation, in contact with skin, and if swallowed. They are also often lachrymators, causing irritation to the eyes and respiratory system.[1][2]
-
Moisture Sensitivity: Isothiocyanates can react with water, leading to the formation of corresponding amines and other byproducts.[1] Therefore, they should be handled under anhydrous conditions and stored in tightly sealed containers in a cool, dry place.[1]
-
Reactivity with Nucleophiles: Their high reactivity means they can react with various nucleophiles other than the desired hydrazine, leading to byproduct formation.[3]
-
Volatility: Low molecular weight isothiocyanates can be volatile, requiring handling in a well-ventilated fume hood.[1]
Q2: My thiosemicarbazide synthesis is resulting in a low yield. What are the common causes?
A2: Low yields in thiosemicarbazide synthesis can arise from several factors:
-
Suboptimal Reaction Conditions: Temperature, reaction time, and solvent can significantly impact the yield. The reaction is often exothermic, and controlling the temperature is crucial.
-
Purity of Starting Materials: Impurities in the isothiocyanate or hydrazine can lead to side reactions and reduce the yield of the desired product.
-
Side Reactions: The formation of byproducts, such as dithiocarbamates or bis-substituted hydrazines, can consume the starting materials and lower the yield of the target thiosemicarbazide.
-
Product Precipitation: The thiosemicarbazide product is often a solid that precipitates from the reaction mixture. Incomplete precipitation or loss during filtration can result in a lower isolated yield.
Q3: What are the common side products in thiosemicarbazide synthesis from isothiocyanates?
A3: Several side products can form during the reaction of isothiocyanates with hydrazine:
-
1,4-Disubstituted Thiosemicarbazides: If a substituted hydrazine is used, the isothiocyanate can react at either nitrogen atom, potentially leading to a mixture of isomers.
-
Thiocarbohydrazide Derivatives: If the stoichiometry is not carefully controlled, the isothiocyanate can react with both amino groups of hydrazine, leading to the formation of 1,5-disubstituted thiocarbohydrazides.
-
Dithiocarbamates: In the presence of moisture and depending on the reaction conditions, isothiocyanates can hydrolyze to form dithiocarbamates.[3]
-
Hydrazine Dimers: Hydrazones can sometimes dimerize, leading to unexpected products.[4]
Q4: How can I monitor the progress of my thiosemicarbazide synthesis?
A4: Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction progress.[5]
-
Stationary Phase: Use silica gel 60 F254 plates.
-
Mobile Phase: A mixture of a non-polar solvent like hexane or cyclohexane and a more polar solvent like ethyl acetate or dichloromethane is typically effective. The exact ratio will depend on the polarity of your reactants and products and may require some optimization. A common starting point is a 1:1 or 1:2 mixture.[5]
-
Visualization: The spots can be visualized under UV light (254 nm). You should see the disappearance of the starting material spots (isothiocyanate and hydrazine) and the appearance of a new spot corresponding to the thiosemicarbazide product.
Q5: What is the best way to purify the synthesized thiosemicarbazide?
A5: Recrystallization is the most common and effective method for purifying solid thiosemicarbazides.[4]
-
Solvent Selection: Ethanol or a mixture of ethanol and water is often a good choice for recrystallization.[4] The ideal solvent is one in which the thiosemicarbazide is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If insoluble impurities are present, filter the hot solution. Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation. The purified crystals can then be collected by vacuum filtration, washed with a small amount of cold solvent, and dried.[6][7]
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps & Recommendations |
| Low or No Product Formation | Poor quality of isothiocyanate (hydrolyzed) | Verify the purity of the isothiocyanate by IR (sharp isothiocyanate peak around 2100 cm⁻¹) or NMR spectroscopy. If necessary, purify the isothiocyanate by distillation or chromatography before use. |
| Inactive hydrazine | Use fresh, high-purity hydrazine hydrate. Ensure it has been stored properly to prevent degradation. | |
| Incorrect reaction temperature | The reaction is often exothermic. Add the isothiocyanate dropwise to the hydrazine solution, and consider using an ice bath to control the initial temperature. For less reactive starting materials, gentle heating may be required. Monitor the reaction by TLC to determine the optimal temperature. | |
| Inappropriate solvent | Ethanol, methanol, and toluene are commonly used solvents.[8][9] The choice of solvent can affect the solubility of reactants and the reaction rate. Methanol has been found to be a suitable solvent for the synthesis of some thiosemicarbazone derivatives.[3] | |
| Formation of Multiple Products (observed by TLC) | Reaction with both amino groups of hydrazine | Use a slight excess of hydrazine hydrate to favor the formation of the monosubstituted product. |
| Isomer formation with substituted hydrazines | The regioselectivity can be influenced by the solvent and the electronic and steric properties of the substituents. Analysis of the product mixture by NMR may be necessary to identify the isomers. | |
| Presence of impurities in starting materials | Ensure the purity of both the isothiocyanate and hydrazine before starting the reaction. | |
| Product is an Oil or Difficult to Crystallize | Presence of impurities | Attempt to purify a small amount of the oil by column chromatography to isolate the pure product, which may then crystallize. Seeding the oil with a previously obtained crystal can also induce crystallization. |
| Product is inherently an oil at room temperature | If the purified product is confirmed to be an oil, proceed with characterization and subsequent reaction steps without crystallization. | |
| Difficulty in Removing Unreacted Isothiocyanate | High boiling point of the isothiocyanate | If the isothiocyanate is not volatile, purification by recrystallization is crucial. Washing the crude solid with a non-polar solvent in which the thiosemicarbazide is insoluble (e.g., hexane) can help remove residual isothiocyanate. |
| Product darkens or decomposes upon standing | Instability of the thiosemicarbazide | Some thiosemicarbazides can be unstable, especially if they contain other reactive functional groups. Store the purified product in a cool, dark, and dry place, preferably under an inert atmosphere. |
Data Presentation
Table 1: Comparison of Reaction Conditions for Thiosemicarbazide Synthesis
| Starting Isothiocyanate | Hydrazine | Solvent | Method | Reaction Time | Yield (%) | Reference |
| Aryl isothiocyanates | Hydrazine hydrate | Toluene | Stirring at room temp. | 60 min | 92-95 | [8] |
| Alkyl isothiocyanates | Hydrazine hydrate | Toluene | Stirring at room temp. | 60 min | 93-99 | [8] |
| Aryl isothiocyanates | Hydrazine hydrate | Toluene | Microwave (100W) | 30 min | 73-83 | [8] |
| Alkyl isothiocyanates | Hydrazine hydrate | Toluene | Microwave (100W) | 30 min | 22-35 | [8] |
| Phenyl isothiocyanate | Hydrazine hydrate | Ethanol | Reflux | Not specified | High | [10] |
Table 2: Stability of Isothiocyanates
| Isothiocyanate Type | Condition | Stability | Comments | Reference |
| Allyl isothiocyanate | Aqueous solution | Degradation is most significantly affected by time, followed by ultrasonic frequency, temperature, and pH. | Main degradation products were identified as allyl thiocyanate and cyclopropyl isothiocyanate.[11] | [11] |
| Phenyl isothiocyanate | Anhydrous environment | Stable | Degradation is significantly reduced in the absence of hydroxyl compounds.[12] | [12] |
| Aromatic and Aliphatic | Aqueous perchloric acid (50 °C) | Slow hydrolysis, promoted by acid. | Aliphatic isothiocyanates are somewhat more reactive than aromatic derivatives. | [13] |
Experimental Protocols
Protocol 1: General Synthesis of 4-Arylthiosemicarbazides
This protocol is a general method for the synthesis of 4-aryl-3-thiosemicarbazides from the corresponding aryl isothiocyanate and hydrazine hydrate.[14]
Materials:
-
Aryl isothiocyanate (1 equivalent)
-
Hydrazine hydrate (1 to 1.2 equivalents)
-
Ethanol
Procedure:
-
Dissolve the aryl isothiocyanate in ethanol in a round-bottom flask.
-
Slowly add hydrazine hydrate to the solution at room temperature with stirring. The reaction is often exothermic, so cooling in an ice bath may be necessary to control the temperature.
-
Stir the reaction mixture at room temperature. The reaction time can vary from a few hours to overnight. Monitor the reaction progress by TLC.[15]
-
The thiosemicarbazide product will typically precipitate as a solid. Collect the solid by vacuum filtration.
-
Wash the collected solid with a small amount of cold ethanol or a non-polar solvent like hexane to remove any unreacted starting materials.
-
Dry the product.
-
For further purification, recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol/water mixture.[14]
Protocol 2: Synthesis of 1-Acyl-4-arylthiosemicarbazides
This protocol describes the synthesis of 1-acyl-4-arylthiosemicarbazides from an acid hydrazide and an aryl isothiocyanate.[16][17][18]
Materials:
-
Acid hydrazide (1 equivalent)
-
Aryl isothiocyanate (1 equivalent)
-
Absolute ethanol
Procedure:
-
Dissolve the acid hydrazide in absolute ethanol in a round-bottom flask.
-
Add the aryl isothiocyanate to the solution.
-
Reflux the reaction mixture. The reaction time can vary, so monitor the progress by TLC.
-
Upon completion of the reaction, cool the mixture to room temperature.
-
The product often precipitates upon cooling. Collect the solid by vacuum filtration.
-
Wash the solid with cold ethanol and dry.
-
Recrystallize the crude product from a suitable solvent if necessary.
Visualizations
Caption: General reaction scheme for thiosemicarbazide synthesis.
References
- 1. nj.gov [nj.gov]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. scribd.com [scribd.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, spectral, molecular modeling, antimitotic, analytical and mechanism studies of phenyl isothiocyanate Girard's T derived metal complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Stability of phenyl-isothiocyanate liquid crystal materials [cjlcd.lightpublishing.cn]
- 13. The reaction of benzoyl isothiocyanate with hydrazine derivatives. Part I. Reaction with some alkyl hydrazines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 14. Design, Synthesis, Antibacterial Evaluations and In Silico Studies of Novel Thiosemicarbazides and 1,3,4-Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. chemmethod.com [chemmethod.com]
- 17. Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis of thiosemicarbazones derived from N-(4-hippuric acid)thiosemicarbazide and different carbonyl compounds as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Recrystallization of Thiosemicarbazide Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of thiosemicarbazide derivatives by recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the most critical first step in developing a recrystallization protocol for a new thiosemicarbazide derivative?
A1: The most crucial initial step is selecting an appropriate solvent. An ideal solvent should dissolve the thiosemicarbazide derivative sparingly at room temperature but completely at its boiling point. Conversely, impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent to be removed during filtration or stay in the mother liquor. A small-scale solvent screening is highly recommended to identify the optimal solvent or solvent system.
Q2: Which solvents are commonly used for the recrystallization of thiosemicarbazide derivatives?
A2: Based on published literature, common solvents for recrystallizing thiosemicarbazide derivatives include ethanol, methanol, and aqueous ethanol mixtures.[1][2][3][4][5] For certain derivatives, other solvents like dioxane, and mixtures such as DMF/ethanol have also been employed.[6][7] The choice of solvent is highly dependent on the specific structure and substitution pattern of the thiosemicarbazide derivative.
Q3: My compound has "oiled out" during cooling instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the compound or if the solution is cooled too rapidly. To resolve this, you can try reheating the solution to redissolve the oil, adding a small amount of a co-solvent in which the compound is more soluble to lower the saturation point, and then allowing it to cool down much more slowly. Using a solvent with a lower boiling point might also be beneficial.
Q4: I am getting a very low yield of crystals. What are the possible reasons and how can I improve it?
A4: Low recovery can be due to several factors:
-
Using too much solvent: This will keep the majority of your compound dissolved even at low temperatures. You can try to carefully evaporate some of the solvent to reach the saturation point and induce crystallization.
-
Cooling the solution too quickly: Rapid cooling leads to the formation of small, impure crystals and can trap impurities. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
-
Premature crystallization: If the compound crystallizes during hot filtration, it will be lost with the insoluble impurities. Ensure your filtration apparatus (funnel and filter paper) is pre-heated.
-
High solubility in cold solvent: If the compound is too soluble in the chosen solvent even at low temperatures, consider using a different solvent or a mixed solvent system where the solubility is lower when cold.
Q5: My purified crystals are still colored. How can I remove colored impurities?
A5: If your product is expected to be colorless, the coloration is likely due to high molecular weight, colored impurities. These can often be removed by adding a small amount of activated charcoal to the hot solution before filtration. The colored impurities adsorb onto the surface of the charcoal, which is then removed during the hot gravity filtration step. Use charcoal sparingly, as it can also adsorb your desired product, leading to a lower yield.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No crystals form upon cooling | - Not enough compound is dissolved (subsaturated solution).- The solution is supersaturated but requires nucleation.- The compound is very soluble in the chosen solvent at all temperatures. | - Evaporate some of the solvent to increase the concentration.- Scratch the inside of the flask with a glass rod at the liquid-air interface.- Add a seed crystal of the pure compound.- Try a different solvent or a mixed-solvent system. |
| Crystals form too quickly and are very fine | - The solution was cooled too rapidly.- The solution was excessively supersaturated. | - Allow the flask to cool slowly on the benchtop before moving to an ice bath.- Reheat the solution and add a small amount of additional solvent before slow cooling. |
| "Oiling out" (formation of a liquid layer instead of crystals) | - The boiling point of the solvent is higher than the melting point of the compound.- The solution is cooled too quickly.- High concentration of impurities. | - Reheat to dissolve the oil, add more solvent, and cool slowly.- Use a lower-boiling solvent.- Consider an initial purification step (e.g., column chromatography) before recrystallization. |
| Low recovery of purified crystals | - Too much solvent was used.- Premature crystallization during hot filtration.- The compound is significantly soluble in the cold solvent. | - Concentrate the mother liquor and cool again to obtain a second crop of crystals.- Preheat the filtration apparatus.- Select a solvent in which the compound is less soluble when cold. |
| Product is not pure after recrystallization | - Inappropriate solvent choice (impurities have similar solubility).- Crystals crashed out too quickly, trapping impurities.- The mother liquor was not completely removed from the crystals. | - Perform a second recrystallization with a different solvent.- Ensure slow crystal growth.- Wash the filtered crystals with a small amount of the cold recrystallization solvent. |
Data Presentation
Common Solvents for Recrystallization of Thiosemicarbazide Derivatives
| Derivative Class | Commonly Used Solvents/Solvent Systems | Qualitative Solubility Notes |
| Thiosemicarbazide (unsubstituted) | Water, Ethanol, Ethanol/Water[1] | Soluble in water and alcohol.[1] |
| 4-Aryl Thiosemicarbazides | Ethanol, Ethanol/Water, Chloroform[4] | Generally soluble in polar organic solvents. |
| Thiosemicarbazones (from aldehydes/ketones) | Ethanol, Methanol, DMF/Ethanol, Absolute Ethanol[2][3][5][7] | Solubility varies significantly with the aldehyde/ketone precursor. |
| Heterocyclic Thiosemicarbazide Derivatives | Ethanol, Absolute Ethanol, Methanol[2] | Often requires polar solvents for dissolution. |
Experimental Protocols
General Protocol for Single-Solvent Recrystallization
-
Dissolution: In a suitably sized Erlenmeyer flask, add the crude thiosemicarbazide derivative and a magnetic stir bar. Add a minimal amount of the chosen solvent.
-
Heating: Gently heat the mixture on a hot plate with stirring. Gradually add more solvent in small portions until the solid completely dissolves at or near the boiling point of the solvent.
-
Decolorization (Optional): If the solution is colored and the pure compound is known to be colorless, remove the flask from the heat and add a very small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: If activated charcoal or insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask.
-
Crystallization: Cover the flask with a watch glass and allow the clear filtrate to cool slowly to room temperature. Crystal formation should occur during this time.
-
Cooling: Once the flask has reached room temperature, it can be placed in an ice-water bath to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Allow the crystals to air-dry on the filter paper by drawing air through the funnel. For complete drying, transfer the crystals to a watch glass and place them in a drying oven at a temperature well below the compound's melting point, or dry under vacuum.
General Protocol for Two-Solvent Recrystallization
-
Dissolution: Dissolve the crude product in a minimum amount of a hot solvent in which it is readily soluble ("solvent 1").
-
Addition of Anti-Solvent: While the solution is still hot, add a second solvent ("solvent 2," in which the compound is poorly soluble) dropwise until the solution becomes faintly cloudy (persistent turbidity).
-
Clarification: Add a few drops of "solvent 1" back to the mixture until the solution becomes clear again.
-
Crystallization and Isolation: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath. Collect the crystals by vacuum filtration as described in the single-solvent protocol. Wash the crystals with a cold mixture of the two solvents.
Mandatory Visualizations
Caption: A general experimental workflow for the recrystallization of thiosemicarbazide derivatives.
Caption: A decision tree for troubleshooting common issues in recrystallization.
References
- 1. Thiosemicarbazide | CH5N3S | CID 2723789 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemmethod.com [chemmethod.com]
- 3. Synthesis of thiosemicarbazone derivatives and evaluation of their cytotoxicity with emphasis on ferroptosis biomarkers; an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. juniv.edu [juniv.edu]
- 5. Green approach to synthesize novel thiosemicarbazide complexes, characterization; DNA-methyl green assay and in-silico studies against DNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, Characterization and Antibacterial Activity of some Novel Thiosemicarbazides, 1,2,4-Triazol-3-thiols and their S-substituted Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Biological Activity of 1,4-Diphenyl-3-thiosemicarbazide Derivatives
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with 1,4-diphenyl-3-thiosemicarbazide derivatives.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses common challenges encountered during the synthesis, purification, and biological evaluation of this compound and its derivatives.
Issue 1: Low Yield or Incomplete Synthesis Reaction
-
Question: My synthesis of a this compound derivative is resulting in a low yield. What are the potential causes and how can I optimize the reaction?
-
Answer: Low yields can stem from several factors. A common synthetic route involves the reaction of a substituted phenylhydrazine with a corresponding phenyl isothiocyanate.[1][2] Ensure that your starting materials are pure and dry, as moisture can interfere with the reaction. The reaction is often carried out in a suitable solvent like ethanol or methanol, and refluxing for an adequate duration (which can range from minutes to several hours) is typically required to drive the reaction to completion.[2][3] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Incomplete reactions are a common pitfall that can lead to a mixture of starting materials and the desired product, complicating purification.[4]
Issue 2: Unexpected Side Products and Cyclization
-
Question: I am observing unexpected side products in my reaction. What are they and how can I avoid them?
-
Answer: Thiosemicarbazides are versatile precursors for various heterocyclic compounds.[5] The reaction conditions, particularly the pH, play a crucial role in directing the reaction pathway.
-
Acidic Conditions: In the presence of strong acids, thiosemicarbazide derivatives can undergo cyclization to form 1,3,4-thiadiazoles.[5]
-
Alkaline Conditions: Under basic conditions, cyclization can lead to the formation of 1,2,4-triazole derivatives.[5] To avoid these side reactions and favor the formation of the linear thiosemicarbazide, maintain neutral reaction conditions and carefully control the temperature.
-
Issue 3: Difficulty in Product Purification and Characterization
-
Question: How can I effectively purify my synthesized derivative and confirm its structure?
-
Answer: After the reaction is complete, the crude product often precipitates from the reaction mixture upon cooling.[6] It can then be filtered, washed with a cold solvent like methanol or ethanol, and dried.[3] Recrystallization from a suitable solvent (e.g., ethanol) is a common method for purification.[7] To confirm the identity and purity of your compound, which should ideally be >95% for biological screening, the following analytical techniques are essential[4]:
-
NMR Spectroscopy (¹H NMR, ¹³C NMR): To confirm the chemical structure. Characteristic signals for NH protons typically appear as singlets in the range of 8.25–10.93 ppm, and the thione group (C=S) signal appears around 167–182 ppm in the ¹³C NMR spectrum.[1][2][8]
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.[9]
-
Infrared (IR) Spectroscopy: To identify key functional groups.[3]
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.[4]
-
Issue 4: Sub-optimal or No Biological Activity Observed
-
Question: My purified this compound derivative shows lower than expected or no activity in my biological assays. What could be the problem?
-
Answer: This is a common issue that can be traced back to several factors[4]:
-
Compound Integrity: First, re-verify the structure and purity using the analytical methods described above. An incorrect structure or the presence of inactive impurities can lead to a lack of activity.[4]
-
Solubility: Thiosemicarbazide derivatives can have poor aqueous solubility. If the compound precipitates in your assay medium, its effective concentration will be much lower than intended. Visually inspect for any precipitation. It is recommended to determine the kinetic solubility of your compound in the specific assay buffer. If solubility is an issue, consider increasing the concentration of the solubilizing agent (e.g., DMSO), but be mindful of its potential effects on the assay.[4]
-
Compound Stability: The thiosemicarbazide moiety may be unstable under certain experimental conditions (e.g., pH, presence of enzymes in cell-based assays). Assess the stability of your compound in the assay medium over the duration of the experiment.[4]
-
Mechanism of Action: The derivative may not be active against the specific biological target you are testing. Thiosemicarbazides have a broad range of reported activities, including anticancer, antimicrobial, and enzyme inhibition.[1][2][10] The specific substitutions on the phenyl rings are critical for activity. For example, derivatives with electron-withdrawing groups like halogens have shown potent anticancer activity.[9]
-
Quantitative Data on Biological Activity
The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the phenyl rings. The following table summarizes reported activity data for various derivatives.
| Compound Derivative/Class | Biological Activity Type | Target | Measured Activity (IC₅₀ / MIC) | Reference |
| 1-(4-Fluorophenoxyacetyl)-4-(2-chlorophenyl)thiosemicarbazide (AB2) | Anticancer | LNCaP (Prostate Cancer) | IC₅₀: 108.14 µM | [1] |
| 1-(4-Fluorophenoxyacetyl)-4-phenylthiosemicarbazide (AB1) | Anticancer | LNCaP (Prostate Cancer) | IC₅₀: 252.14 µM | [1] |
| 4-Chlorobenzoyl carbamothioyl methane hydrazonate (5a) | Anticancer | B16F10 (Melanoma) | IC₅₀: 0.7 µg/mL | [9] |
| 4-Bromobenzoyl carbamothioyl methane hydrazonate (5e) | Anticancer | B16F10 (Melanoma) | IC₅₀: 0.9 µg/mL | [9] |
| Thiosemicarbazide derivatives with 4-Cl substitution | Antitubercular | Mycobacterium bovis | MIC: 0.39 µg/mL | [3] |
| 4-(3-chlorophenyl)-1-(3-trifluoromethylbenzoyl)thiosemicarbazide (3a) | Antibacterial | Staphylococcus spp. | MIC: 1.95 µg/mL | [2] |
| 4-(3-chlorophenyl)-1-(3-trifluoromethylbenzoyl)thiosemicarbazide (3a) | Antibacterial | MRSA ATCC 43300 | MIC: 3.9 µg/mL | [2] |
| 4-Substituted thiosemicarbazides (SA1 with 2-Cl) | Antibacterial | S. aureus ATCC 25923 & 43300 | MIC: 62.5 µg/mL | [11] |
| 4-Aminoacetophenone thiosemicarbazone derivative (52) | Enzyme Inhibition | Tyrosinase | IC₅₀: 0.291 µM | [12] |
| 4-Hydroxybenzaldehyde thiosemicarbazone | Enzyme Inhibition | Tyrosinase (monophenolase) | IC₅₀: 0.76 µM | [12] |
Experimental Protocols
Below are detailed methodologies for the synthesis and biological evaluation of this compound derivatives.
Protocol 1: General Synthesis of 1,4-Disubstituted-3-thiosemicarbazides
This protocol is a general method for synthesizing 1,4-disubstituted thiosemicarbazides via the reaction of a hydrazide with an isothiocyanate.[1][2]
Materials:
-
Substituted acid hydrazide (1.0 mmol)
-
Substituted phenyl isothiocyanate (1.0 mmol)
-
Absolute Ethanol or Methanol (20-30 mL)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
Procedure:
-
Dissolve the substituted acid hydrazide (1.0 mmol) in absolute ethanol (20 mL) in a round-bottom flask.
-
Add the substituted phenyl isothiocyanate (1.0 mmol) to the solution.
-
Heat the reaction mixture to reflux with continuous stirring. The reaction time can vary from 30 minutes to several hours depending on the specific reactants.[2]
-
Monitor the reaction progress by TLC until the starting materials are consumed.
-
After completion, cool the reaction mixture to room temperature.
-
The solid product will often precipitate out. If not, the solvent can be partially evaporated under reduced pressure.
-
Collect the precipitate by filtration.
-
Wash the solid with a small amount of cold ethanol to remove impurities.
-
Dry the product in a desiccator.
-
For further purification, recrystallize the solid product from a suitable solvent like ethanol.
-
Characterize the final product using NMR, MS, and IR spectroscopy to confirm its structure and assess its purity by HPLC.
Protocol 2: In Vitro Anticancer Activity using MTT Assay
This protocol describes the evaluation of the cytotoxic activity of synthesized derivatives against a cancer cell line (e.g., A549, B16F10) using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[9][13]
Materials:
-
Cancer cell line (e.g., A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well microtiter plates
-
Synthesized thiosemicarbazide derivatives dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a density of approximately 1 x 10⁴ cells per well in 100 µL of complete medium.
-
Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized compounds in the culture medium. The final concentration of DMSO should not exceed a level toxic to the cells (typically <0.5%). Add 100 µL of the various concentrations of the test compounds (e.g., 10, 50, 100, 200 µM) to the wells.[13] Include wells for a negative control (medium only) and a positive control (a known anticancer drug like doxorubicin).
-
Incubation: Incubate the plates for another 24 to 48 hours at 37°C and 5% CO₂.[1][13]
-
MTT Addition: After the incubation period, carefully remove the medium and add 50 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.[13] Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Visualizations
Synthesis and Experimental Workflows
The following diagrams illustrate the general synthesis pathway for this compound and a typical workflow for its biological evaluation using an MTT assay.
References
- 1. Anticancer Activity and Safety Profile of Novel 1-(4-Fluorophenoxyacetyl)-4-substituted Thio/Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Thiosemicarbazide Derivatives with Multidirectional Biological Action [mdpi.com]
- 3. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. jocpr.com [jocpr.com]
- 7. chemmethod.com [chemmethod.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. archives.ijper.org [archives.ijper.org]
- 10. researchgate.net [researchgate.net]
- 11. Design, Synthesis, Antibacterial Evaluations and In Silico Studies of Novel Thiosemicarbazides and 1,3,4-Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thiosemicarbazones with tyrosinase inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Validation & Comparative
Validating the Anticancer Mechanism of 4-(4-Iodophenyl)-3-thiosemicarbazide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anticancer properties of 4-(4-Iodophenyl)-3-thiosemicarbazide against alternative therapeutic agents. It summarizes key performance data, details experimental methodologies, and visualizes the underlying biological processes to support further research and development.
The Anticancer Mechanism of 4-(4-Iodophenyl)-3-thiosemicarbazide
Thiosemicarbazides and their derivatives, thiosemicarbazones, are a class of compounds recognized for their wide spectrum of biological activities, including potent anticancer effects. Their mechanism of action is often multifaceted, involving the chelation of essential metal ions, generation of reactive oxygen species (ROS), and inhibition of key enzymes crucial for cancer cell proliferation.
While the precise mechanism for 4-(4-Iodophenyl)-3-thiosemicarbazide is not yet fully elucidated, studies on structurally similar 4-arylthiosemicarbazide derivatives suggest a primary mode of action involving the disruption of nucleotide synthesis. Evidence points towards the inhibition of dihydroorotate dehydrogenase (DHODH), a critical mitochondrial enzyme in the de novo pyrimidine synthesis pathway. By inhibiting DHODH, the compound effectively depletes the cellular pool of pyrimidines (uracil, cytosine, and thymine), which are essential building blocks for DNA and RNA. This leads to replication stress, cell cycle disruption, and ultimately, the induction of apoptosis.
Other potential mechanisms, common to this class of compounds, include the inhibition of ribonucleotide reductase or topoisomerase enzymes, further contributing to the disruption of DNA synthesis and repair.
Comparative Cytotoxicity of Thiosemicarbazide and Semicarbazide Derivatives: A Guide for Drug Development Professionals
An objective analysis of the cytotoxic profiles of thiosemicarbazide and semicarbazide derivatives, supported by experimental data, to inform preclinical research and development.
Thiosemicarbazide and semicarbazide derivatives are two classes of compounds that have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities, including anticancer properties.[1][2] Structurally, they differ by a single atom—sulfur in thiosemicarbazides and oxygen in semicarbazides—a substitution that significantly alters their physicochemical properties and, consequently, their cytotoxic effects and mechanisms of action.[1] This guide provides a comparative overview of their cytotoxicity, presenting quantitative data, detailed experimental protocols, and mechanistic insights to aid researchers in the development of novel therapeutic agents.
Comparative Cytotoxicity Data (IC₅₀ Values)
The cytotoxic potential of these derivatives is typically evaluated by determining their half-maximal inhibitory concentration (IC₅₀), the concentration of a substance required to inhibit a biological process by 50%. The following table summarizes the IC₅₀ values for various thiosemicarbazide and semicarbazide derivatives against several human cancer cell lines.
| Compound Class | Derivative | Cell Line | IC₅₀ (µM) | Reference |
| Thiosemicarbazide | 2-(4-(2-morpholinoethoxy) benzylidene) hydrazine-1-carbothioamide (C2) | PC-12 (Pheochromocytoma) | 156.2 ± 97.5 | [3] |
| Captopril Derivative (8) | MCF-7 (Breast Cancer) | 88.06 | [4] | |
| Captopril Derivative (8) | AMJ13 (Breast Cancer) | 66.82 | [4] | |
| 2-(3-(4-chlorophenyl)-3-hydroxybutanoyl)-N-phenylhydrazinecarbothioamide (4c) | MCF-7 (Breast Cancer) | Showed highest cytotoxicity, reducing viability to ~15% | [5] | |
| Steroidal Thiosemicarbazone (2b) | K562 (Leukemia) | 6.7 | [6] | |
| Steroidal Thiosemicarbazone (2c) | K562 (Leukemia) | 6.7 | [6] | |
| Steroidal Thiosemicarbazone (2e) | MDA-MB-361 (Breast Cancer) | 8.7 | [6] | |
| 4-nitro-substituted thiosemicarbazide (5d) | U87 (Glioblastoma) | 13.09 (µg/mL) | [7] | |
| 3-chloro-substituted thiosemicarbazide (5b) | U87 (Glioblastoma) | 14.63 (µg/mL) | [7] | |
| Semicarbazide | 4-nitro-substituted semicarbazide (4c) | U87 (Glioblastoma) | 12.66 (µg/mL) | [7] |
| 4-nitro-substituted semicarbazide (4d) | U87 (Glioblastoma) | 13.71 (µg/mL) | [7] | |
| 1-(4-Fluorophenoxyacetyl)-4-substituted derivatives | Various Cancer Cell Lines | Did not achieve IC₅₀ values at the maximum tested concentration of 100 µM | [1] |
Summary of Findings: The presented data indicates that thiosemicarbazide derivatives generally exhibit a broad range of cytotoxic activities against various cancer cell lines.[3][4][6] In a direct comparison against the U87 glioblastoma cell line, specific nitro-substituted semicarbazide and thiosemicarbazide derivatives showed comparable IC₅₀ values.[7] However, in other studies, semicarbazide derivatives demonstrated low cytotoxicity, failing to reach an IC₅₀ value even at high concentrations.[1] This suggests that while potent semicarbazide compounds exist, thiosemicarbazides may represent a more consistently active class of cytotoxic agents. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile comparisons suggest that semicarbazides may have more favorable intestinal absorption and a lower risk of drug interactions, potentially making them better candidates for drug trials despite lower biological activity in some cases.[8][9][10] Conversely, thiosemicarbazides may cause increased oxidative stress and DNA damage, a common strategy in cancer treatment.[8][9]
Experimental Protocols
The evaluation of cytotoxicity for these compounds predominantly relies on in vitro cell-based assays. The following is a detailed methodology for the widely used MTT assay, as described in multiple cited studies.[3][11][12][13]
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT tetrazolium salt to its insoluble purple formazan.[3][13] The quantity of formazan produced is directly proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Cancer cells (e.g., MCF-7, U87, PC-12) are seeded into 96-well plates at a specific density (e.g., 1.0 x 10⁴ cells per well) and cultured in an appropriate medium (e.g., DMEM or RPMI 1640) supplemented with fetal bovine serum and antibiotics.[3][11]
-
Incubation: The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment and adaptation.[3][11]
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the thiosemicarbazide or semicarbazide derivatives. A control group receives medium with the solvent (e.g., DMSO) used to dissolve the compounds.[11][12]
-
Exposure Period: The cells are incubated with the compounds for a specified period, typically ranging from 24 to 48 hours.[1][12]
-
MTT Addition: After the incubation period, the treatment medium is removed, and a solution of MTT (e.g., 0.5 mg/mL) is added to each well. The plates are then incubated in the dark for 2 to 4 hours at 37°C.[11][12]
-
Formazan Solubilization: The MTT solution is removed, and a solvent such as DMSO or an acidified isopropanol solution is added to each well to dissolve the formazan crystals.[11][14]
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate spectrophotometer at a wavelength of 570 nm.[11][12]
-
Data Analysis: The percentage of cell viability is calculated relative to the control group. The IC₅₀ value is then determined from concentration-effect curves generated using appropriate software (e.g., Prism).[11]
Mechanism of Action: Induction of Apoptosis
A primary mechanism through which many thiosemicarbazide and semicarbazide derivatives exert their cytotoxic effects is the induction of apoptosis, or programmed cell death.[14][15][16] This process can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. Several studies have shown that these compounds can trigger apoptosis by activating key proteins like caspases.[4][17] For instance, one thiosemicarbazide derivative of captopril was found to induce apoptosis in MCF-7 cells through the involvement of caspase-3 and caspase-9.[4]
Caption: Apoptotic signaling pathways induced by cytotoxic agents.
References
- 1. Anticancer Activity and Safety Profile of Novel 1-(4-Fluorophenoxyacetyl)-4-substituted Thio/Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review of semicarbazide derivatives' chemistry and biology. [wisdomlib.org]
- 3. Synthesis of thiosemicarbazone derivatives and evaluation of their cytotoxicity with emphasis on ferroptosis biomarkers; an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiosemicarbazide Derivative of Captopril (8) imposes Cellular-Dependent Death Modalities on Breast Cancer Cell Lines [journal.waocp.org]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Synthesis, characterization and in vitro cytotoxic activities of new steroidal thiosemicarbazones and thiadiazolines - RSC Advances (RSC Publishing) DOI:10.1039/C6RA01516F [pubs.rsc.org]
- 7. Synthesis, Characterization, Anticancer, Antioxidant, and In Silico Evaluation of Semicarbazides and Thiosemicarbazides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of ADMET profile between thiosemicarbazide and semicarbazide derivatives regarding anticancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Comparison of ADMET profile between thiosemicarbazide and semicarbazide derivatives regarding anticancer properties | Semantic Scholar [semanticscholar.org]
- 11. scielo.br [scielo.br]
- 12. mdpi.com [mdpi.com]
- 13. In Vitro Evaluation of the Cytotoxic Potential of Thiosemicarbazide Coordinating Compounds in Hepatocyte Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. A newly synthesized thiosemicarbazide derivative trigger apoptosis rather than necroptosis on HEPG2 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Thiosemicarbazone-Based Compounds: Cancer Cell Inhibitors with Antioxidant Properties | MDPI [mdpi.com]
- 17. journal.waocp.org [journal.waocp.org]
A Comparative Cross-Validation of the Bioactivity of 1,4-Diphenyl-3-thiosemicarbazide and Alternative Therapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the experimental results concerning the bioactivity of 1,4-Diphenyl-3-thiosemicarbazide. While the therapeutic potential of thiosemicarbazide derivatives is widely acknowledged, specific quantitative data for the parent compound, this compound, is limited in publicly available literature. This guide summarizes the known bioactivities of closely related thiosemicarbazide analogs and compares them with established therapeutic agents in the fields of oncology, microbiology, and inflammation. Detailed experimental protocols and illustrative signaling pathways are provided to facilitate further research and drug development endeavors.
Executive Summary
Thiosemicarbazides are a class of compounds recognized for their broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This guide focuses on this compound as a representative member of this class. Due to the scarcity of specific experimental data for this exact compound, this report presents a comparative analysis using data from structurally similar thiosemicarbazide derivatives. The performance of these derivatives is benchmarked against the following widely used therapeutic agents:
-
Anticancer: Doxorubicin
-
Antimicrobial: Ciprofloxacin
-
Anti-inflammatory: Celecoxib
This guide is structured to provide a clear comparison of their efficacy through quantitative data, detailed experimental methodologies, and visual representations of the underlying biological pathways.
Data Presentation: A Comparative Analysis of Bioactivity
The following tables summarize the available quantitative data for thiosemicarbazide derivatives and the selected alternative therapeutic agents. It is crucial to note that the data for thiosemicarbazides are for derivatives of this compound, as specific data for the parent compound could not be sourced from the available literature. The presented data should be interpreted with this consideration.
Table 1: Comparative Anticancer Activity (IC₅₀ Values)
| Compound/Drug | Cell Line | IC₅₀ (µM) | Citation |
| 4-(1,3-Benzodioxol-5-yl)-1-([1,1'-biphenyl]-4-ylmethylene)thiosemicarbazide | A549 (Lung Carcinoma) | 10.67 ± 1.53 | [1] |
| 4-(1,3-Benzodioxol-5-yl)-1-([1,1'-biphenyl]-4-ylmethylene)thiosemicarbazide | C6 (Glioma) | 4.33 ± 1.04 | [1] |
| Doxorubicin | A549 (Lung Carcinoma) | > 20 | [2] |
| Doxorubicin | MCF-7 (Breast Cancer) | 2.5 | [2] |
| Doxorubicin | HepG2 (Liver Cancer) | 12.2 | [2] |
| Doxorubicin | HeLa (Cervical Cancer) | 2.9 | [2] |
Table 2: Comparative Antimicrobial Activity (MIC Values)
| Compound/Drug | Bacterial Strain | MIC (µg/mL) | Citation |
| Thiosemicarbazide Derivative (SA1) | Staphylococcus aureus ATCC 25923 | 62.5 | [3] |
| Thiosemicarbazide Derivative (SA1) | Staphylococcus aureus ATCC 43300 (MRSA) | 62.5 | [3] |
| Thiosemicarbazide Derivative (3a) | Staphylococcus spp. | 1.95 | [4] |
| Ciprofloxacin | Escherichia coli ATCC® 25922™ | 0.004 - 0.016 | [5] |
| Ciprofloxacin | Pseudomonas aeruginosa ATCC® 27853™ | 0.25 - 1 | [5] |
| Ciprofloxacin | Staphylococcus aureus ATCC® 29213™ | 0.12 - 0.5 | [5] |
Table 3: Comparative Anti-inflammatory Activity (COX Inhibition - IC₅₀ Values)
| Compound/Drug | Enzyme | IC₅₀ (µM) | Citation |
| 4-Phenyl Thiosemicarbazide Derivative (TSCZ-5) | COX-1 & COX-2 | < 1000 | [6] |
| Celecoxib | COX-1 (ovine) | 30 | [4] |
| Celecoxib | COX-2 (human) | 0.05 | [4] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further investigation.
Synthesis of this compound
A common method for the synthesis of 1,4-disubstituted thiosemicarbazides involves the reaction of a corresponding hydrazide with an isothiocyanate. For this compound, phenylhydrazine would be reacted with phenyl isothiocyanate.
General Procedure:
-
Dissolve phenylhydrazine in a suitable solvent, such as ethanol.
-
Add an equimolar amount of phenyl isothiocyanate to the solution.
-
Reflux the reaction mixture for several hours.
-
Cool the mixture to allow the product to crystallize.
-
Filter the solid product, wash with a cold solvent, and dry.
-
The final product can be purified by recrystallization.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound derivatives or Doxorubicin) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Add a solubilizing agent, such as DMSO or a solution of SDS in HCl, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability compared to the vehicle control and determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.
Antimicrobial Activity: Broth Microdilution Method
The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Protocol:
-
Preparation of Antimicrobial Agent: Prepare a stock solution of the test compound (e.g., this compound derivatives or Ciprofloxacin) and perform serial two-fold dilutions in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (no antimicrobial agent) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the bacteria.
Anti-inflammatory Activity: COX Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway.
Protocol:
-
Enzyme and Compound Preparation: Prepare solutions of purified COX-1 and COX-2 enzymes. Prepare various concentrations of the test compound (e.g., 4-Phenyl-3-thiosemicarbazide derivatives or Celecoxib) and a vehicle control.
-
Reaction Mixture: In a 96-well plate, add the assay buffer, heme cofactor, and the COX enzyme (either COX-1 or COX-2).
-
Inhibitor Addition: Add the test compound or vehicle control to the respective wells and pre-incubate for a short period.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding arachidonic acid, the substrate for COX enzymes.
-
Detection: The activity of the COX enzyme can be measured by detecting the production of prostaglandin E₂ (PGE₂) using an ELISA kit or by monitoring the oxygen consumption during the reaction.
-
Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound compared to the vehicle control. Determine the IC₅₀ value, which is the concentration of the compound that inhibits enzyme activity by 50%.
Signaling Pathways and Experimental Workflows
To visualize the biological context of the discussed bioactivities, the following diagrams illustrate the relevant signaling pathways and a general experimental workflow.
Caption: Proposed mechanism of anticancer activity via induction of apoptosis.
Caption: General workflow for determining Minimum Inhibitory Concentration (MIC).
Caption: Inhibition of the prostaglandin biosynthesis pathway.
Conclusion
This comparative guide highlights the potential of this compound and its derivatives as bioactive compounds. While direct quantitative data for the parent compound remains elusive, the presented information on its analogs demonstrates promising anticancer, antimicrobial, and anti-inflammatory activities. The provided experimental protocols and pathway diagrams offer a foundational resource for researchers to further explore the therapeutic applications of this class of compounds. Future studies should focus on generating specific bioactivity data for this compound to enable a more direct and robust comparison with existing drugs.
References
- 1. Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, Antibacterial Evaluations and In Silico Studies of Novel Thiosemicarbazides and 1,3,4-Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Synthesis and evaluation of 4-phenyl thiosemicarbazide anti-inflammatory agents. [wisdomlib.org]
Safety Operating Guide
Proper Disposal of 1,4-Diphenyl-3-thiosemicarbazide: A Comprehensive Guide for Laboratory Professionals
For immediate release: Researchers, scientists, and drug development professionals handling 1,4-Diphenyl-3-thiosemicarbazide must adhere to strict safety and disposal protocols due to its hazardous nature. This guide provides essential, step-by-step procedures for the safe handling and proper disposal of this compound, ensuring laboratory safety and regulatory compliance.
Immediate Safety and Handling Precautions
This compound is classified as harmful if swallowed.[1][2] Its related compound, thiosemicarbazide, is fatal if swallowed and harmful to aquatic life with long-lasting effects. Therefore, stringent safety measures are imperative during handling and disposal.
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile rubber is a suitable option), a lab coat, and safety goggles.[3] In case of dust generation, a respirator may be required.
Engineering Controls: All handling of solid this compound and its solutions should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Spill Response: In the event of a spill, avoid dust formation.[4] Carefully sweep up the solid material and place it into a suitable, labeled container for disposal.[5]
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through an approved hazardous waste disposal facility.[1][2] In-lab treatment or neutralization should only be performed by trained personnel with a thorough understanding of the chemical reactions and hazards involved.
Step 1: Waste Identification and Classification
This compound and materials contaminated with it are considered hazardous waste. The related compound, Thiosemicarbazide, is listed by the Environmental Protection Agency (EPA) as an acute hazardous waste with the waste code P116.[2][6] It is crucial to manage this waste stream accordingly.
Step 2: Waste Segregation
Proper segregation is critical to prevent dangerous reactions. This compound is incompatible with:
-
Strong oxidizing agents (e.g., perchlorates, peroxides, permanganates)
-
Strong acids (e.g., hydrochloric acid, sulfuric acid, nitric acid)
-
Strong bases (e.g., sodium hydroxide, potassium hydroxide)
Store waste containing this compound separately from these chemicals.
Step 3: Waste Collection and Containerization
-
Container Selection: Use a dedicated, leak-proof, and sealable container for solid this compound waste. The original container, if in good condition, can be used. For contaminated labware or PPE, use a designated hazardous waste bag or container. Containers should be made of a compatible material (e.g., glass or high-density polyethylene).
-
Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity. Include the date when the waste was first added to the container.
Step 4: Waste Storage
-
Satellite Accumulation Area (SAA): Store the sealed and labeled waste container in a designated SAA within the laboratory. This area should be away from general lab traffic and incompatible chemicals.
-
Secondary Containment: It is best practice to store the primary waste container within a larger, chemically resistant secondary containment bin or tray to mitigate potential leaks or spills.
Step 5: Arranging for Disposal
-
Institutional Procedures: Follow your institution's specific procedures for hazardous waste pickup. This typically involves submitting a request to the Environmental Health and Safety (EHS) office.
-
Waste Pickup Request: Complete a hazardous waste pickup request form, providing all necessary information about the waste, including the chemical name, quantity, and location. Many institutions have online systems for this purpose.
Summary of Key Disposal Information
| Parameter | Guideline |
| EPA Waste Classification | Acutely Hazardous (based on Thiosemicarbazide, P116)[2][6] |
| Primary Disposal Method | Approved Hazardous Waste Disposal Facility[1][2] |
| Personal Protective Equipment | Chemical-resistant gloves, lab coat, safety goggles[3] |
| Chemical Incompatibilities | Strong oxidizing agents, strong acids, strong bases |
| Container Requirements | Leak-proof, sealable, clearly labeled with "Hazardous Waste" |
| Storage Location | Designated Satellite Accumulation Area (SAA) with secondary containment |
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound.
Experimental Protocols for In-Lab Treatment (Use with Caution)
While disposal through a certified facility is the standard, in-lab degradation may be considered under specific circumstances by highly trained personnel. Thiosemicarbazides can be susceptible to degradation by:
-
Hydrolysis: Extremes in pH can catalyze hydrolysis. However, this may produce other hazardous byproducts that require further management.
-
Oxidation: Strong oxidizing agents can degrade thiosemicarbazides, but this is a hazardous reaction that must be carefully controlled due to the incompatibility.
Note: No specific, validated experimental protocols for the in-lab degradation of this compound were identified in the literature search. Development and validation of such a protocol would be necessary before implementation and would require a thorough risk assessment.
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, protecting both personnel and the environment. Always consult your institution's specific EHS guidelines for detailed requirements.
References
Personal protective equipment for handling 1,4-Diphenyl-3-thiosemicarbazide
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 1,4-Diphenyl-3-thiosemicarbazide. The following procedures are based on available safety data sheets for the compound and related thiosemicarbazide derivatives. It is imperative to handle this compound with caution, assuming it may share hazards common to this class of chemicals.
Personal Protective Equipment (PPE)
To mitigate risks of exposure, the following personal protective equipment is mandatory when handling this compound.
| PPE Category | Recommended Equipment | Best Practices |
| Eye and Face Protection | Chemical splash goggles or safety glasses with side shields. A face shield is recommended when there is a significant risk of splashing. | Ensure eye protection meets appropriate government standards (e.g., NIOSH in the US or EN 166 in the EU). An eyewash station should be readily accessible.[1][2] |
| Hand Protection | Chemically resistant, impervious gloves (e.g., Butyl rubber, Nitrile rubber). | Inspect gloves for integrity before each use.[2] Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves as hazardous waste.[3] Wash hands thoroughly after handling.[4][5] |
| Respiratory Protection | A NIOSH-approved respirator is required if working outside of a fume hood, if ventilation is inadequate, or if dust is generated.[3][6] A dust respirator is suitable for handling the solid form if it is dusty. | The type of respirator will depend on the concentration and nature of the airborne contaminant. Ensure proper fit and training before using a respirator.[3] |
| Protective Clothing | A lab coat or a full chemical-protective suit.[3][6] | Clothing should be clean and put on before work.[7] Contaminated work clothes should not be taken home.[7] |
Operational Plan: Step-by-Step Handling Procedures
1. Receiving and Storage:
-
Upon receipt, carefully inspect the container for any damage or leaks.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[5]
-
The storage area should be clearly labeled with appropriate hazard warnings. For added security, store in a locked cabinet or room to restrict access.[3][5]
2. Handling and Use:
-
All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[5]
-
Use the smallest quantity of the substance necessary for the experiment.
-
Avoid the formation of dust.[2]
-
Do not eat, drink, or smoke in the laboratory.[4]
-
Wash hands thoroughly with soap and water after handling the compound.[4][5]
3. Spill Management:
-
Minor Spill:
-
Evacuate the immediate area.
-
Wearing appropriate PPE, gently cover the spill with an absorbent material to avoid raising dust.
-
Collect the spilled material using appropriate tools and place it in a sealed, labeled container for disposal.[3]
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
-
Major Spill:
-
Evacuate the laboratory and notify the appropriate safety personnel.
-
Restrict access to the area.
-
Follow the institution's emergency spill response procedures.
-
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect all solid waste, including contaminated gloves, absorbent materials, and empty containers, in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Collect any solutions containing the compound in a separate, sealed, and clearly labeled hazardous waste container.
-
Disposal: All waste must be disposed of through the institution's hazardous waste management program, following all local, state, and federal regulations.[3] Do not mix with other waste. Handle uncleaned containers as you would the product itself.
Experimental Workflow
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
